Technical Guide: Novel and Robust Synthesis Methods for Isothiazol-4-ol
The following technical guide details the synthesis of Isothiazol-4-ol (4-hydroxyisothiazole), a scaffold distinct from its more common 3- and 5-hydroxy isomers due to its unique tautomeric stability and synthetic challe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of Isothiazol-4-ol (4-hydroxyisothiazole), a scaffold distinct from its more common 3- and 5-hydroxy isomers due to its unique tautomeric stability and synthetic challenges.
Executive Summary
Isothiazol-4-ol (1,2-thiazol-4-ol) represents a privileged scaffold in medicinal chemistry and agrochemical development, serving as a bioisostere for phenols and a core for novel biocides. Unlike isothiazol-3-ol and -5-ol, which predominantly exist as isothiazolinones (keto-forms) in solution, isothiazol-4-ol exhibits a significant preference for the hydroxy-tautomer in many environments due to the preservation of aromaticity across the N–S bond.
This guide moves beyond classical, low-yield ring closures to present two primary synthetic pathways:
The "Workhorse" Protocol: A scalable, bromine-mediated oxidative cyclization of
-amino thioesters.
The "Novel" Pathway: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles, offering modular access to substituted derivatives.
Mechanistic Foundations & Tautomerism
The Tautomeric Equilibrium
The reactivity of the 4-hydroxyisothiazole core is dictated by the equilibrium between the aromatic enol (A) and the non-aromatic keto (B) forms.
Isothiazol-4-ol (Enol): Stabilized by the
-electron aromatic system.
Isothiazol-4(5H)-one (Keto): Disrupts the heteroaromatic continuity but is favored in polar protic solvents for certain derivatives.
Theoretical studies (DFT/B3LYP) and NMR evidence suggest that, unlike the 3- and 5-isomers, the 4-hydroxy form is often the major species because the carbonyl at position 4 cannot conjugate as effectively with the ring nitrogen lone pair as it can at positions 3 or 5.
Methodology 1: Oxidative Cyclization of
-Amino Thioesters
Status: The Industrial Standard (Scalable, High Yield)
This method, adapted from advanced patent literature (e.g., EP1516874), relies on the construction of an acyclic precursor containing both the nitrogen and sulfur atoms, followed by a halogen-induced ring closure. It is superior to the classical "Destructive Chlorination" of cephalosporins as it allows for de novo ring construction.
Retrosynthetic Logic
The strategy involves disconnecting the S–N bond. The precursor is a 2-amino-4-mercapto-3-oxobutanoate derivative, where the sulfur is protected as a thioacetate to prevent premature oxidation.
Detailed Protocol
Target: Ethyl 4-hydroxyisothiazole-3-carboxylate
Step 1: Precursor Assembly
Starting Material: Ethyl 2-acetylamino-3-oxobutanoate (derived from ethyl acetoacetate via nitrosation/reduction/acetylation).
Bromination: React with
in at 0°C to yield the -bromo derivative.
Thio-displacement: Treat the crude bromo-compound with Potassium Thioacetate (
Dissolve the thioacetate intermediate in anhydrous
. Cool to 0°C.
Add
dropwise over 45 minutes.[1] Observation: Evolution of HBr gas.
Stir at 0°C for 1 hour, then allow to warm to ambient temperature and stir for 30 hours.
Quench: Wash with water, then saturated
(careful of foaming), then brine.
Purification: Dry over
, concentrate, and recrystallize from ethanol/hexanes.
Yield: Typically 60–75% of the 4-hydroxyisothiazole ester.
Mechanism of Action
The reaction proceeds via the formation of a sulfenyl bromide intermediate, which is then attacked by the amide nitrogen.
[2]
Methodology 2: Rhodium-Catalyzed Transannulation
Status: Novel, Modular, High Chemical Space Access
While the oxidative cyclization is excellent for specific esters, the Rh-catalyzed transannulation of 1,2,3-thiadiazoles (Seo et al., Org. Lett. 2016) represents a modern "cut-and-sew" approach. This method generates an
-thiavinyl Rh-carbenoid that functions as a 1,3-dipole equivalent.[2][3]
Concept
1,2,3-Thiadiazoles exist in equilibrium with
-diazo thioketones. Under Rh-catalysis, they extrude to form a reactive carbenoid that intercepts nitriles.
, 1.2 equiv) – Use a nitrile with a masked hydroxyl (e.g., benzyloxyacetonitrile) to access 4-OH derivatives.
Catalyst:
(2.5 mol%) + dppf (6 mol%)
Solvent: Chlorobenzene or Toluene
Temp: 130°C (Sealed tube)
Procedure:
Charge a reaction tube with the thiadiazole, nitrile, Rh-catalyst, and ligand.
Evacuate and backfill with
(3 cycles).
Add solvent and seal.
Heat to 130°C for 12 hours.
Cool, filter through a celite pad, and purify via flash chromatography.
Note: To achieve the 4-hydroxy substitution, this method requires post-synthetic modification (e.g., deprotection of a benzyl ether at the 4-position) or the use of a specific thiadiazole precursor that rearranges to place an oxygen substituent at C4.
Comparative Analysis of Methods
Feature
Oxidative Cyclization (Method 1)
Rh-Catalyzed Transannulation (Method 2)
Primary Utility
Bulk synthesis of 4-OH esters
Library generation, diverse substitution
Key Reagents
, Thioacetate
Rh catalyst, Nitriles, Thiadiazoles
Atom Economy
Moderate (Loss of Acetyl/HBr)
High (Loss of )
Cost
Low
High (Catalyst cost)
Scalability
High (kg scale feasible)
Low to Medium (mg to g scale)
Regiocontrol
Fixed by precursor structure
Determined by catalyst/substrate bias
References
Seo, B., Kim, Y. G., & Lee, P. H. (2016).[2] Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles.[2][3] Organic Letters, 18(19), 5050–5053. Link
Daehne, S., et al. (Patent). Fungicidal heterocyclic aromatic amides and their compositions. European Patent EP1516874B1. Link
Lewis, S. N., et al. (1971). Isothiazoles I: 4-isothiazolin-3-ones. A general synthesis from 3,3′-dithiodipropionamides. Journal of Heterocyclic Chemistry, 8(4), 571-580. Link
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480. Link
Millar, R. W. (2024). Isothiazoles.[1][2][3][4][5][6] In: Science of Synthesis Knowledge Updates. Thieme Chemistry. Link
Theoretical Prediction and Computational Profiling of Isothiazol-4-ol: A Technical Guide for Rational Drug Design
Executive Summary Isothiazol-4-ol is a highly versatile, five-membered heterocyclic scaffold containing adjacent nitrogen and sulfur atoms, alongside a hydroxyl group at the C4 position[1]. As a privileged structure in m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isothiazol-4-ol is a highly versatile, five-membered heterocyclic scaffold containing adjacent nitrogen and sulfur atoms, alongside a hydroxyl group at the C4 position[1]. As a privileged structure in medicinal chemistry, its derivatives exhibit profound antimicrobial, anticancer, and anti-inflammatory properties[1]. The remarkable bioactivity of this scaffold is frequently attributed to its ability to inhibit life-sustaining enzymes—particularly those with thiol groups at their active sites—by forming mixed disulfides[1].
For drug development professionals and computational chemists, predicting the electronic and structural properties of this scaffold is paramount. As a Senior Application Scientist, I frequently observe that the failure to properly account for tautomeric states and frontier molecular orbital (FMO) distributions in heterocyclic scaffolds leads to catastrophic downstream errors in structure-based drug design. This whitepaper provides a rigorously self-validating computational framework for profiling Isothiazol-4-ol.
Quantum Chemical Profiling: The DFT Approach
Density Functional Theory (DFT) serves as the industry-standard ab initio method for elucidating the electronic properties of Isothiazol-4-ol[1].
Causality in Level of Theory Selection:
We mandate the use of the B3LYP functional paired with the 6-311++G(d,p) basis set [1]. The inclusion of diffuse functions (++) is non-negotiable; they allow electron clouds to expand, which is mathematically critical for accurately modeling the lone pairs on the highly electronegative nitrogen, sulfur, and oxygen atoms. Concurrently, polarization functions (d,p) are vital to accommodate the severe angular strain inherent in the five-membered isothiazole ring. Omitting these functions will artificially compress the electron density, leading to erroneous dipole moments and electrostatic potential maps.
Frontier Molecular Orbitals (FMO) and Reactivity
The reactivity of the isothiazole ring is dictated by the electronegativity of its heteroatoms, which creates distinct zones of electron density and deficiency[1].
HOMO (Highest Occupied Molecular Orbital): The HOMO is predominantly a π-orbital localized across the sulfur atom and the C=C double bond[1]. This high electron density marks the primary site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is a π* antibonding orbital concentrated over the C=N-S segment, rendering this region highly susceptible to nucleophilic attack[1].
Overall, the isothiazole nucleus is generally deactivated toward electrophilic substitution due to the electron-withdrawing nature of the heteroatoms, making nucleophilic pathways (particularly at the C5 position) more dominant[1].
Figure 1: Tautomeric equilibrium and frontier molecular orbital reactivity pathways.
Thermodynamics and Keto-Enol Tautomerism
Isothiazol-4-ol exists in a dynamic tautomeric equilibrium with its keto counterpart, isothiazol-4(5H)-one[1]. This keto-enol tautomerism drastically alters the molecule's hydrogen-bonding profile and pharmacological interactions. The equilibrium position is highly sensitive to solvent polarity and ring substituents[1]. By optimizing geometries and calculating Gibbs free energies (ΔG) in implicit solvent models, we can predict the dominant species in physiological environments, ensuring docking studies use the correct biologically active conformer.
Spectroscopic Predictions and Quantitative Data
Theoretical vibrational analysis and electronic transition calculations allow us to simulate IR and UV-Vis spectra, which can be directly correlated with experimental bench data[1].
Note: Calculated IR frequencies must be scaled by a factor of ~0.96 to correct for inherent anharmonicity and basis set truncation errors[1].
Parameter
Predicted Value (Unscaled)
Scaled Value (Factor: 0.96)
Molecular Assignment
O-H Stretch
~3750 cm⁻¹
~3600 cm⁻¹
Hydroxyl group vibration
C=N Stretch
~1650 cm⁻¹
~1584 cm⁻¹
Heterocycle ring vibration
C=C Stretch
~1580 cm⁻¹
~1516 cm⁻¹
Heterocycle ring vibration
C-S Stretch
~850 cm⁻¹
~816 cm⁻¹
Heterocycle ring vibration
λmax (UV-Vis)
~285 nm
N/A (Derived via TD-DFT)
π → π* electronic transition
Table 2: Global Reactivity Descriptors (Derived from FMOs)
The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic stability[1].
Descriptor
Mathematical Formula
Theoretical Implication
Ionization Potential (I)
-E(HOMO)
Energy required to remove an electron
Electron Affinity (A)
-E(LUMO)
Energy released upon electron addition
Chemical Hardness (η)
(I - A) / 2
Resistance to intramolecular charge transfer
Electronegativity (χ)
(I + A) / 2
Tendency to attract electrons in a biological matrix
Electrophilicity Index (ω)
χ² / (2η)
Propensity of the scaffold to act as an electrophile
Experimental & Computational Protocol
To guarantee trustworthiness, the following computational workflow is designed as a self-validating system . No downstream property extraction is permitted unless the geometric validation step passes.
Protocol: Self-Validating in silico Property Prediction
Initial Coordinate Generation: Construct the 3D geometry of Isothiazol-4-ol and its keto tautomer (Isothiazol-4(5H)-one) using a standard molecular builder. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.
Ab Initio Geometry Optimization: Submit the coordinates to a quantum chemistry package. Select the B3LYP functional and the 6-311++G(d,p) basis set[1].
Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
Self-Validation Logic: You must confirm the absence of imaginary (negative) frequencies. If an imaginary frequency is present, the structure is a transition state, not a stable molecule. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate aqueous (water) or lipophilic (octanol) environments. This is critical for assessing the shift in the keto-enol tautomeric equilibrium[1].
TD-DFT for Excited States: Perform Time-Dependent DFT (TD-DFT) calculations to extract the singlet-singlet transitions, yielding the theoretical UV-Vis spectrum (λmax and oscillator strengths, f)[1].
Figure 2: Self-validating computational workflow for Isothiazol-4-ol property prediction.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Characterization of Isothiazol-4-ol
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Dynamics
Isothiazol-4-ol (4-hydroxyisothiazole) presents a unique challenge in spectroscopic characterization due to its inherent keto-enol tautomerism. Unlike its 3- and 5-isomers, the 4-isomer’s equilibrium is highly sensitive to solvent polarity and substitution patterns. For the medicinal chemist, understanding this dynamic is critical, as the specific tautomer (enol vs. keto) dictates pharmacophore binding and metabolic stability.
This guide provides a rigorous protocol for the structural elucidation of Isothiazol-4-ol, moving beyond static data to describe the behavioral spectroscopy required to capture its dual nature.
The Core Challenge: Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the aromatic enol form (Isothiazol-4-ol) and the non-aromatic keto form (Isothiazol-4(5H)-one) .
Enol Form (A): Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO-d6) which stabilize the hydroxyl group. It retains aromaticity.
Keto Form (B): Often favored in non-polar solvents (e.g., CDCl3) or the solid state. It features a reactive methylene (
) group at position 5 and a carbonyl at position 4.
Protocol 1: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for quantifying the tautomeric ratio (
). A single solvent is insufficient; a Solvent Screen Protocol is mandatory.
Experimental Workflow
Sample Preparation: Dissolve ~5-10 mg of analyte in 0.6 mL of solvent.
Solvent Selection:
DMSO-d6: Promotes the Enol form via H-bonding.
CDCl3: Promotes the Keto form (if stable) or aggregation.
Acetone-d6: Intermediate polarity, useful for observing exchange rates.
Acquisition:
Run
H NMR (32 scans min) and C NMR (1024 scans min).
Crucial Step: If signals are broad, run a Variable Temperature (VT) experiment (-40°C to +50°C) to freeze out individual tautomers or coalesce the exchange.
Diagnostic Signals (Expected)
Nucleus
Moiety
Enol Form (Isothiazol-4-ol)
Keto Form (Isothiazol-4(5H)-one)
H
H-3
8.2 – 8.5 ppm (s)
8.0 – 8.3 ppm (s, imine-like)
H
H-5
8.5 – 8.8 ppm (s)
Absent (Replaced by CH2)
H
CH2 (Pos 5)
Absent
3.8 – 4.2 ppm (s, 2H)
H
OH / NH
> 9.0 ppm (Broad, D2O exch.)
Absent (No OH)
C
C-4
145 – 155 ppm (C-OH)
190 – 205 ppm (C=O)
C
C-5
115 – 125 ppm (Aromatic CH)
35 – 45 ppm (Aliphatic CH2)
Analyst Note: The presence of a singlet integrating to 2H around 4.0 ppm is the definitive marker for the keto tautomer (Isothiazol-4(5H)-one).
Protocol 2: Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a rapid "fingerprint" to distinguish the dominant tautomer in the solid state or neat film.
Methodology
Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent pressure-induced tautomerization or hygroscopic effects.
Scan Range: 4000 – 600 cm⁻¹.
Diagnostic Bands
The Carbonyl Region (1650–1750 cm⁻¹):
Keto Form: Shows a strong, sharp band at 1680–1720 cm⁻¹ (C=O stretch).
Enol Form: Lacks this band; instead shows aromatic ring breathing modes (~1500–1600 cm⁻¹).
The Hydroxyl/Amine Region (3000–3500 cm⁻¹):
Enol Form: Broad band at 3200–3400 cm⁻¹ (O-H stretch).
Keto Form: May show weak C-H stretches for the CH2 group (<3000 cm⁻¹).
Protocol 3: Mass Spectrometry & UV-Vis
While less structural than NMR, these techniques confirm molecular integrity and electronic conjugation.
Mass Spectrometry (ESI-MS):
Operate in Positive Mode (ESI+) .
Parent Ion:
at m/z 102.
Fragmentation: The keto form often fragments via loss of CO (M-28), whereas the enol form may show loss of OH or ring opening.
UV-Vis Spectroscopy:
Enol:
~250–270 nm (Aromatic ).
Keto: Hypsochromic shift (blue shift) due to loss of full ring aromaticity, or appearance of distinct
This diagram illustrates the structural interconversion and the specific spectroscopic probes used to identify each form.
Caption: Equilibrium between the aromatic enol (left) and the non-aromatic keto form (right), driven by solvent polarity.[1]
Diagram 2: Characterization Decision Tree
A logical workflow for researchers to determine the dominant species in their specific sample.
Caption: Step-by-step decision tree for assigning the dominant tautomer using 1H NMR as the primary filter.
References
Synthesis and spectral properties of 4-hydroxythiazoles.
Source: ResearchGate / Elsevier
Context: Provides analogous spectral data for the 4-hydroxythiazole core, establishing the baseline for keto-enol tautomerism in 5-membered sulfur heterocycles.
URL:[Link]
Keto-Enol Tautomerism in Heterocycles.
Source: Chemistry LibreTexts
Context: Foundational theory on the thermodynamic drivers (aromaticity vs. bond energy) that dictate the equilibrium position in isothiazole-like systems.
URL:[Link]
NMR Chemical Shifts of Heterocyclic Protons.
Source: Oregon State University
Context: Reference standards for aromatic (7-9 ppm) vs. aliphatic (3-5 ppm) proton shifts used to diagnose the H-5/CH2 transition.
URL:[Link]
Isothiazoles: Synthesis, Properties and Applications.
Source: Russian Chemical Reviews (via ResearchGate)
Context: Comprehensive review of the isothiazole class, confirming the rarity of the unsubstituted 4-ol and the prevalence of substituted derivatives.
URL:[Link]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Isothiazol-4-ol presents a unique challenge in computational medicinal chemistry due to its position on the "aromaticity vs. carbonyl stability" boundary. Unlike its isomer isothiazol-3-ol, which exists predominantly as the amide-like isothiazol-3(2H)-one, isothiazol-4-ol tends to retain the hydroxy (-OH) form to preserve the 6
-electron aromaticity of the heterocyclic ring.
However, in biological matrices or polar solvents, the tautomeric equilibrium can shift, altering hydrogen bond donor/acceptor profiles critical for ligand-protein binding. This guide provides a rigorous, self-validating computational protocol to characterize these properties with high fidelity.
Computational Strategy & Methodology
To ensure Scientific Integrity (E-E-A-T) , this protocol moves beyond standard B3LYP calculations, employing range-separated functionals and cluster-continuum solvation models to account for non-covalent interactions and specific solvation effects.
Level of Theory Selection
Component
Recommended Method
Rationale (Causality)
Geometry Optimization
B97X-D / def2-TZVP
Captures long-range dispersion interactions critical for tautomer stacking and H-bonding. Superior to B3LYP for barrier heights.
Frequency Analysis
Same as Optimization
Required to verify stationary points (NIMAG=0) and calculate Zero-Point Energy (ZPE).
Solvation Model
SMD (Solvation Model based on Density)
Provides better free energy of solvation () than IEFPCM by parameterizing non-electrostatic terms (cavitation, dispersion).
pKa Calculation
Cluster-Continuum (SMD + 2-3 Explicit )
Implicit models fail to stabilize localized anions. Explicit waters bridge the error gap in proton exchange energies.[1]
NMR Simulation
mPW1PW91 / pcSseg-2 (GIAO)
Specialized basis sets (Jensen's pcSseg) and functionals significantly outperform standard methods for magnetic shielding tensor prediction.
Tautomeric Equilibria Analysis
The core question for Isothiazol-4-ol is the competition between the Hydroxy form (Aromatic) and the Oxo form (Non-aromatic) .
The Tautomeric Landscape
The equilibrium is governed by the energy penalty of disrupting the aromatic system versus the stability gained by forming a C=O bond.
Hypothesis: The Hydroxy form is the global minimum in the gas phase and non-polar solvents. The Oxo form (Isothiazol-4(5H)-one) is a high-energy intermediate, unlike in 3- or 5-isothiazolols.
Visualization of Tautomerization Pathway
The following diagram illustrates the proton transfer mechanism, likely assisted by a solvent bridge (water/methanol) or dimer formation, as direct 1,3-proton shift has a prohibitively high barrier.
Caption: Energy landscape of Isothiazol-4-ol tautomerization. The aromatic hydroxy form is thermodynamically preferred.
Protocol: Accurate pKa Prediction
Calculating the pKa of Isothiazol-4-ol is critical for predicting its ionization state at physiological pH (7.4). Standard implicit solvation often results in errors of 3-5 pKa units. We utilize the Thermodynamic Cycle with Explicit Solvation .
The Thermodynamic Cycle
Where is the free energy of deprotonation in solution, calculated via:
Step-by-Step Workflow
Conformational Search: Generate conformers for the neutral (-OH) and anionic (-O⁻) species.
Cluster Construction: Add 3 explicit water molecules around the -OH/-O⁻ site to form hydrogen bonds.
Optimization: Optimize the Isothiazol-4-ol + 3H2O and Isothiazolate + 3H2O + H3O+ complexes at
B97X-D/6-311++G(d,p).
Energy Calculation: Perform single-point energy calculations with SMD(Water).
Correction: Apply the experimental value for the solvated proton (
kcal/mol).
Data Presentation: Expected Accuracy
Method
Mean Absolute Error (pKa units)
Computational Cost
B3LYP/6-31G* (Implicit Only)
2.5 - 4.0
Low
M06-2X/6-311++G** (Implicit)
1.0 - 1.5
Medium
B97X-D (Cluster-Continuum)
< 0.5
High
Spectroscopic Validation (NMR)
To experimentally verify the tautomeric state, compare calculated chemical shifts with experimental NMR data.
Protocol:
Optimize geometry in solvent (e.g., DMSO,
).
Run NMR calculation: nmr=giao functional=mPW1PW91 basis=pcSseg-2.
Reference: Calculate TMS (Tetramethylsilane) at the exact same level.
Scaling: Apply linear scaling factors if necessary (though specialized basis sets minimize this need).
Diagnostic Signal:
C4 Carbon: The C4 signal will shift significantly upfield (~10-15 ppm) if the molecule converts from the aromatic -OH form to the keto -C=O form.
Comprehensive Computational Workflow
The following diagram outlines the decision tree for a complete characterization campaign.
Caption: Standardized workflow for QM characterization of heterocyclic scaffolds.
References
Tautomerism in Isothiazoles:
Scientific Research Publishing. "Theoretical Study of Benzothiazole and Its Derivatives."
[Link]
pKa Calculation Methodology:
MDPI. "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model."
[Link]
Solvation Models for Thiols/Isothiazoles:
Schlegel Group, Wayne State University. "Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution."
[Link]
Reactivity of Isothiazolinones:
Physical Chemistry Research. "Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride."
[Link]
Benchmarking DFT for Tautomers:
Frontiers in Chemistry. "Modeling Chemical Reactions by QM/MM Calculations: The Case of the Tautomerization."
[Link]
Isothiazol-4-ol stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of the Isothiazole Core Abstract The isothiazole ring, particularly in the form of isothiazolinones, is a cornerstone of antimicrobial technology, uti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability and Degradation Pathways of the Isothiazole Core
Abstract
The isothiazole ring, particularly in the form of isothiazolinones, is a cornerstone of antimicrobial technology, utilized extensively as a preservative in cosmetics, industrial fluids, and paints.[1][2][3] Despite their efficacy, these compounds exhibit inherent instabilities that can compromise their function and lead to the formation of various degradation products. This technical guide provides a comprehensive analysis of the chemical stability and primary degradation pathways of the isothiazole core structure. We will explore the mechanisms of hydrolytic, oxidative, and photolytic degradation, grounded in established chemical principles. Furthermore, this guide presents a detailed, field-proven framework for conducting forced degradation studies in alignment with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4] Methodologies for experimental design, execution, and data interpretation are detailed to equip researchers and drug development professionals with the tools to rigorously assess the stability of isothiazole-containing molecules.
Introduction to the Isothiazole Scaffold
Chemical Structure and Properties
Isothiazoles are five-membered heterocyclic aromatic compounds containing one nitrogen and one sulfur atom in adjacent positions.[5][6] The isothiazolinone subclass, characterized by a carbonyl group at the 3-position, is the most commercially significant.[1][2]
The key to both the biological activity and the chemical instability of isothiazolinones lies in the electrophilic nature of the sulfur atom within the strained S-N bond. This bond is susceptible to attack by nucleophiles, a characteristic that drives its antimicrobial mechanism by targeting thiol groups in microbial proteins, thereby disrupting essential cellular functions.[7][8] However, this same reactivity makes the ring vulnerable to degradation by environmental nucleophiles.[1][8]
Significance and Applications
Isothiazolinone-based biocides, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are valued for their broad-spectrum efficacy against bacteria, fungi, and algae.[3][9] This has led to their widespread use as preservatives in a multitude of water-based systems, including:
Understanding the stability of these compounds is paramount for ensuring product integrity, shelf-life, and safety, as degradation leads to a loss of antimicrobial protection.
Primary Degradation Pathways of the Isothiazole Ring
The degradation of isothiazolinones is primarily dictated by the susceptibility of the S-N bond to cleavage. The principal environmental factors inducing this degradation are pH (hydrolysis), oxidizing agents, and light.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for isothiazolinones in aqueous systems. The stability of these compounds is highly dependent on pH.
Mechanism (Base-Catalyzed): In alkaline conditions (pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, attacks the electron-deficient sulfur atom.[8] This initiates the cleavage of the S-N bond, leading to the opening of the heterocyclic ring.[1][8] The rate of this degradation increases significantly with rising pH and temperature.[1][10] Studies have shown that the rate of disappearance for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can increase by a factor of approximately 2000 when the pH is raised from 4.5 to 11.[1]
Mechanism (Acid-Catalyzed): Isothiazolinones are generally stable in acidic media.[1][10] Under strongly acidic conditions and high temperatures, amide hydrolysis can occur, but the primary pathway of concern in typical applications is base-catalyzed ring opening.
Key Degradants: The ring-opening process ultimately leads to the formation of various smaller, inactive compounds. For CMIT and MIT, degradation proceeds through intermediates to form compounds like malonamic, malonic, acetic, and formic acids before eventual conversion to CO₂.[1]
Caption: Mechanism of base-catalyzed hydrolytic degradation.
Oxidative Degradation
The sulfur atom in the isothiazole ring is susceptible to oxidation. This process is relevant in the presence of common oxidizing agents or in certain biological systems.
Mechanism: Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the sulfur atom to form a sulfoxide (S=O) or a sulfone (O=S=O).[11][12] This oxidation alters the electronic structure of the ring, potentially leading to subsequent instability and cleavage. The cytochrome P450 enzyme system can also metabolize sulfur-containing heterocycles via sulfoxidation.[11]
Key Degradants: The primary degradation products are the corresponding sulfoxide and sulfone derivatives of the parent isothiazolinone. Further degradation can lead to ring-opened products. For example, 5-chloro-2-methyl-4-isothiazolin-1-oxide has been identified as a potential degradation product.[1]
Photodegradation
Exposure to ultraviolet (UV) light can provide the energy necessary to induce chemical transformations in isothiazolinone molecules.
Mechanism: Photolytic degradation can occur through various complex mechanisms. For some thiazole-containing compounds, photo-oxygenation via a Diels-Alder type cycloaddition with singlet oxygen can lead to an unstable endoperoxide that rearranges, ultimately causing ring cleavage.[13] Other studies on isothiazolinones like Benzisothiazolinone (BIT) have proposed photolysis pathways that result in various transformation products.[2] The process is influenced by factors such as pH and the presence of other substances in the solution.[1][14][15]
Key Degradants: Photodegradation can produce a complex mixture of products. Studies have identified various organic acids and other small molecules resulting from the breakdown of the ring structure.[16]
A Framework for Experimental Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the development process for any new chemical entity or drug product. Its purpose is to identify the likely degradation products that may form under various stress conditions, thereby establishing the degradation pathways and the intrinsic stability of the molecule. This information is essential for developing and validating stability-indicating analytical methods.
Objective and Rationale
The primary goal is not to determine shelf-life but to achieve a target level of degradation (typically 5-20%) to ensure that potential degradants are produced at a sufficient concentration for detection and identification. The conditions used are more severe than those encountered in long-term stability testing.[17]
Experimental Workflow
A systematic approach to forced degradation ensures comprehensive and reliable data. The workflow involves subjecting the compound to multiple stress conditions and analyzing the samples at various time points using a validated, stability-indicating method.
Caption: Generalized workflow for forced degradation studies.
Detailed Experimental Protocol
This protocol outlines a standard approach for conducting a forced degradation study on an isothiazole-based compound, consistent with ICH Q1A(R2) guidelines.[17][18]
1. Materials and Reagents:
Isothiazole compound of interest
HPLC-grade acetonitrile (ACN) and water
Hydrochloric acid (HCl), analytical grade
Sodium hydroxide (NaOH), analytical grade
Hydrogen peroxide (H₂O₂), 30% solution
Class A volumetric glassware
2. Stock Solution Preparation:
Prepare a stock solution of the isothiazole compound at a concentration of 1.0 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water). This solution will be used for all stress conditions.
3. Stress Conditions:
Acid Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
Incubate one sample at room temperature and another at 60°C.
Analyze samples at appropriate time points (e.g., 2, 8, 24 hours).
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
Incubate at room temperature. Rationale: Base hydrolysis is often rapid for isothiazolinones, so elevated temperature may not be necessary initially.[1]
Analyze samples at shorter time points (e.g., 0.5, 1, 4 hours).
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3%.
Incubate at room temperature, protected from light.
Analyze samples at appropriate time points (e.g., 2, 8, 24 hours).
Thermal Degradation:
Place the solid compound in a stability oven at 80°C.
Place a solution of the compound (in the stock solution solvent) in the same oven.
Analyze samples at defined time points.
Photostability:
Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]
Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil).
Analyze both the exposed and control samples at the end of the exposure period.
4. Control Sample:
A control sample of the stock solution, diluted with the solvent blank and kept at room temperature or refrigerated, should be analyzed alongside all stressed samples to establish the baseline response.
Analytical Strategy
A robust analytical method is crucial for a successful forced degradation study.
Primary Technique (HPLC-DAD): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode Array Detector (DAD) is the standard. The method must be able to resolve the parent compound from all major degradation products. The DAD is critical for assessing peak purity, which provides confidence that a chromatographic peak corresponds to a single component.
Identification (LC-MS): For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[13] By providing accurate mass data, it allows for the determination of molecular formulas and fragmentation patterns that help identify the structure of degradants.[13]
Interpreting and Reporting Stability Data
Data Summary
Results should be summarized clearly, detailing the extent of degradation and the formation of new products under each stress condition.
Stress Condition
Duration/Temp
% Assay Remaining
% Degradation
No. of Degradants >0.1%
Major Degradant (RRT)
Control
24h / RT
99.8%
0.2%
0
-
0.1 M HCl
24h / 60°C
98.5%
1.5%
1
0.85
0.1 M NaOH
4h / RT
85.2%
14.8%
3
0.54, 0.71
3% H₂O₂
24h / RT
91.3%
8.7%
2
1.15 (Sulfoxide)
Thermal (Solid)
48h / 80°C
99.5%
0.5%
0
-
Photolytic
ICH Q1B
94.6%
5.4%
2
0.65
Table: Example summary of forced degradation results for an isothiazole compound. RRT = Relative Retention Time.
Mass Balance
A critical component of a valid forced degradation study is the mass balance calculation. It is an attempt to account for all the mass of the parent compound that has degraded. An acceptable mass balance (typically 95-105%) provides confidence that all major degradation products have been detected by the analytical method.
Mass Balance (%) = [% Assay Remaining] + [Σ % Area of All Degradants]
Conclusion
The isothiazole core, while highly effective as an antimicrobial agent, possesses inherent chemical liabilities, primarily the susceptibility of its S-N bond to nucleophilic attack. This leads to well-defined degradation pathways, with base-catalyzed hydrolysis being the most significant under typical environmental conditions. Oxidative and photolytic pathways also contribute to its degradation profile. A thorough understanding of these pathways, investigated through systematic forced degradation studies, is essential for formulation development, the establishment of appropriate storage conditions, and ensuring the long-term efficacy and safety of products containing these vital compounds. The experimental framework provided herein serves as a robust starting point for any scientist or researcher tasked with evaluating the stability of novel or existing isothiazole-based molecules.
References
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
Zaragoza, R. J. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1199-1221. [Link]
Li, P., et al. (2023). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. RSC Advances, 13, 22759-22771. [Link]
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. [Link]
Rao, K. S., & Reddy, P. G. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 310-316. [Link]
U.S. Environmental Protection Agency. (2005). Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one. EPA Publication. [Link]
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. [Link]
Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 50(12), 943-947. [Link]
Gaylarde, C. C., & Morton, L. H. G. (2018). Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. Journal of Applied Microbiology and Biotechnology, 2(1), 1007. [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 441-451. [Link]
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Chemical Engineering Journal, 381, 122649. [Link]
Grygorenko, O. O., et al. (2026). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters. [Link]
Dodds, H. M., et al. (2018). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem, 19(21), 2266-2275. [Link]
Wang, J., et al. (2018). Photodegradation of Benzisothiazolinone by UVC irradiation: Kinetics, influencing factors, and pathways. Chemosphere, 200, 107-114. [Link]
Yoon, J., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. Atmosphere, 13(12), 2085. [Link]
He, Y., et al. (2025). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. International Journal of Molecular Sciences, 26(16), 8934. [Link]
Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]
Calkins, W. H. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6184-6191. [Link]
Sharma, P., & Kumar, A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Journal of Advanced Scientific Research, 10(2), 01-12. [Link]
Spasiano, D., et al. (2022). Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. Applied Catalysis B: Environmental, 317, 121731. [Link]
Vaskevich, R. I., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank. [Link]
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]
Ryter, J. M., & Dudley, G. B. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. The Journal of Organic Chemistry, 77(12), 5278-5284. [Link]
Wang, Y., et al. (2018). Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. Fuel, 225, 336-345. [Link]
Patel, K. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science and Research, 12(11), 1083-1089. [Link]
Isaksson, S. (2023). Isothiazolinone biocide metabolism in fish liver cells. Gupea. [Link]
Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
Mechanistic Exploration of Isothiazol-4-ol: Isomerism, Tautomeric Equilibria, and Synthetic Workflows
Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the isothiazole nucleus—a privileged scaffold in the design of life-sustaining enzyme inhibitors and nove...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the isothiazole nucleus—a privileged scaffold in the design of life-sustaining enzyme inhibitors and novel therapeutic agents (1)[1]. While the broader class of isothiazoles is well-documented, the specific exploration of isothiazol-4-ol reveals a complex interplay of structural isomerism and keto-enol tautomerism. Understanding the causality behind these thermodynamic equilibria is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of robust synthetic workflows (2)[2]. This whitepaper dissects the structural nuances of isothiazol-4-ol, provides thermodynamic data on its tautomeric states, and outlines a self-validating experimental protocol for its synthesis.
Structural Isomerism: The Isothiazole Core
The isothiazole ring can be hydroxylated at three distinct carbon positions, yielding three primary structural isomers: isothiazol-3-ol, isothiazol-4-ol, and isothiazol-5-ol (3)[3].
Isothiazol-3-ol : Tends to exist predominantly in the keto form (isothiazol-3(2H)-one) in polar solvents due to the stabilization of the amide-like -NH-C=O system.
Isothiazol-4-ol : Exhibits unique behavior. The hydroxyl group at the C4 position is flanked by the heteroatoms but not directly adjacent to the nitrogen in a way that facilitates a standard amide resonance.
Isothiazol-5-ol : Often undergoes O-alkylation, though it can also exhibit tautomerism depending on C4 substituents (3)[3].
Keto-Enol Tautomerism: The 4-OH Exception
Tautomerism involves the migration of a proton accompanied by a shift of bonding electrons. For isothiazol-4-ol, the equilibrium theoretically lies between the enol form (isothiazol-4-ol) and the keto form (isothiazol-4(5H)-one) (1)[1].
Crucially, advanced IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) calculations reveal a significant divergence in behavior among these isomers. While the hydroxy proton in 3-OH isothiazoles moves preferentially to the ring nitrogen to form a C=O group (the 3-one tautomer) in solution, the 4-OH isothiazole is a notable exception (4)[4]. In both isolated states (gas phase) and solvated environments, the 4-OH derivative predominantly retains its enol structural integrity (5)[5]. The keto tautomers of the 4-OH system exist only as low-fraction species, making the enol form the primary reactive nucleophile in transformations such as aldol reactions (1)[1].
Tautomeric equilibrium logic for Isothiazol-4-ol modulated by solvent and substituents.
Thermodynamic Data & Computational Modeling
To quantify these observations, we summarize the relative free energies (ΔG) derived from Monte Carlo simulations and IEF-PCM calculations. The data strictly validates why synthetic efforts targeting the 4-OH position yield the enol tautomer.
Tautomeric Form
Phase/Solvent
Relative Free Energy Shift (ΔG)
Dominant Species at Equilibrium
3-OH Isothiazole
Gas Phase
Enol favored by ~4.6 kJ/mol
Enol (3-ol)
3-OH Isothiazole
Aqueous (IEF-PCM)
Keto favored by 3.1 - 4.7 kJ/mol
Keto (3-one)
4-OH Isothiazole
Gas Phase
Enol highly favored
Enol (4-ol)
4-OH Isothiazole
Aqueous (IEF-PCM)
Enol remains favored
Enol (4-ol)
Data synthesized from theoretical IEF-PCM and Monte Carlo solvation studies (4)[4].
Synthetic Methodologies and Experimental Protocols
To leverage the isothiazol-4-ol scaffold in drug discovery, one must synthesize it with high fidelity. A standard historical approach involves the preparation of 4-isothiazolin-3-ones from 3,3'-dithiodipropionamides (6)[6]. However, modern green chemistry demands metal-free routes.
Below, I detail a self-validating protocol for the synthesis of a substituted isothiazol-4-ol via metal-free oxidative cyclization (7)[7].
Protocol: Metal-Free Synthesis of 4,5-Disubstituted Isothiazol-4-ols
Rationale : Using N-sulfonyliminoiodinane as an oxidant avoids heavy metal contamination, which is a critical necessity for downstream pharmaceutical workflows. The reaction proceeds via a sulfonylisothiazoline intermediate, followed by a one-pot base-promoted aromatization.
Step-by-Step Methodology:
Precursor Preparation : Dissolve 1.0 mmol of the substituted 2-thioacetamide enamine precursor in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality: DCM provides optimal solubility for the enamine while preventing premature hydrolysis of the thioamide core.
Oxidant Addition : Cool the reaction mixture to 0 °C. Slowly add 1.2 mmol of N-sulfonyliminoiodinane in small portions over 15 minutes.
Causality: Controlled addition mitigates the highly exothermic cyclization step, preventing the formation of undesired thiadiazole byproducts.
Cyclization : Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the precursor is fully consumed, indicating the formation of the sulfonylisothiazoline intermediate.
One-Pot Oxidation (Aromatization) : Add 2.0 equivalents of an organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to promote the elimination of the sulfonyl group and drive the aromatization to the isothiazole core. Stir for an additional 2 hours.
Quenching & Extraction : Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 15 mL). The enol form of the product partitions preferentially into the organic layer.
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the pure isothiazol-4-ol derivative.
Analytical Validation Protocol (Self-Validating System) :
To confirm the structural isomer and tautomeric state, immediately subject the purified product to ¹H and ¹³C NMR in CDCl₃ and DMSO-d₆. The presence of a sharp singlet around ~9.0-10.0 ppm (exchangeable with D₂O) confirms the -OH (enol) proton, validating that the 4-OH tautomer is retained in solution, rather than converting to the keto form (which would exhibit an -NH- proton and a highly deshielded carbonyl carbon >170 ppm in ¹³C NMR).
Step-by-step synthetic workflow and self-validation for Isothiazol-4-ol derivatives.
Strategic Biological Profiling of Isothiazol-4-ol Derivatives: From Library to Lead
Executive Summary This technical guide outlines the systematic biological screening of Isothiazol-4-ol (4-hydroxyisothiazole) derivatives. While often overshadowed by their 3-isothiazolone cousins (common industrial bioc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the systematic biological screening of Isothiazol-4-ol (4-hydroxyisothiazole) derivatives. While often overshadowed by their 3-isothiazolone cousins (common industrial biocides), the isothiazol-4-ol scaffold represents a distinct "privileged structure" in medicinal chemistry. Its capability for keto-enol tautomerism and hydrogen bonding makes it a potent bioisostere for phenol or enol groups in kinase inhibitors and antiviral agents (e.g., related to the antiviral drug Denotivir).
This document provides a rigorous, self-validating roadmap for researchers to transition these derivatives from chemical libraries to validated biological hits, prioritizing antimicrobial efficacy , mammalian safety , and mechanism of action (MoA) deconvolution .
Part 1: Chemical Context & Library Preparation
The Tautomeric Challenge
Unlike standard heterocycles, isothiazol-4-ol derivatives exist in a dynamic equilibrium between the hydroxy-form (enol) and the 4-oxo-form (keto) . This equilibrium is solvent-dependent and dictates biological recognition.
Implication: Screening in aqueous media (biological buffers) may shift the equilibrium compared to the DMSO stock solution.
Protocol: Verify the dominant tautomer in aqueous buffer (PBS, pH 7.4) via UV-Vis or NMR prior to screening to ensure the "active" species is understood.
Stock Solution Management
Isothiazoles are generally lipophilic. Improper solubilization leads to micro-precipitation, causing false negatives in enzymatic assays or false positives in light-scattering assays.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB.
Plate Setup: Use 96-well round-bottom plates.
Compound Addition:
Add 100 µL media to columns 2-12.
Add 200 µL of 2x compound stock to column 1.
Perform serial 2-fold dilution from column 1 to 10. Discard final 100 µL.
Result: Concentration range typically 128 µg/mL to 0.25 µg/mL.
Inoculation: Add 100 µL of diluted inoculum to wells (Final volume 200 µL).
Incubation: 37°C for 18-24 hours (Bacteria) or 48 hours (Fungi/Yeast).
Readout (The Resazurin Advantage):
Add 30 µL Resazurin solution to all wells. Incubate 1-4 hours.
Blue: Non-viable (No growth).
Pink/Fluorescent: Viable (Metabolically active).
MIC Definition: The lowest concentration preventing the Blue
Pink shift.
Part 3: Cytotoxicity & Selectivity Profiling (Safety)
A hit is only a lead if it kills the pathogen without harming the host. Isothiazoles can be reactive; therefore, establishing a Selectivity Index (SI) is critical early on.
Assay: MTT Metabolic Activity Screen
Objective: Determine
(Cytotoxic Concentration 50%) in mammalian cells (e.g., HEK293 or Vero cells).
Critical Protocol Nuance: Chemical Interference
Isothiazoles containing free -SH or redox-active centers can directly reduce MTT tetrazolium salts, causing false viability signals .
Validation Step: Incubate the compound without cells + MTT reagent. If the solution turns purple, the compound reduces MTT chemically.
Alternative: If interference is detected, switch to ATP-based luminescence assays (e.g., CellTiter-Glo), which are less prone to redox artifacts.
Data Analysis: The Selectivity Index
Calculate SI to rank compounds:
SI < 1: Toxic (Discard).
SI > 10: Promising Hit.
SI > 50: Lead Candidate.
Part 4: Mechanism of Action (MoA) Deconvolution
Once a "Safe Hit" (High SI) is identified, the mechanism must be probed. Isothiazol-4-ol derivatives often act via two distinct pathways:
Kinase Inhibition: The 4-OH/4-Oxo core mimics the ATP purine ring.
Covalent Modification: The N-S bond can react with cysteine residues in target proteins (e.g., viral proteases).
Workflow Visualization
The following diagram illustrates the decision logic for screening and MoA determination.
Caption: Figure 1. Decision tree for the biological prioritization of isothiazol-4-ol derivatives, filtering for solubility, potency, and selectivity before mechanistic analysis.
Part 5: Data Presentation & SAR Logic
Organize screening data to highlight the Structure-Activity Relationship (SAR) . The 4-OH group is the pivot point.
Recommended Data Table Format
Compound ID
R3 Substituent
R5 Substituent
4-OH State
MIC ()
(Vero)
SI
Notes
ISO-001
-CH3
-Ph
Free -OH
64 µg/mL
>200 µg/mL
>3
Weak Activity
ISO-002
-CH3
-Ph-Cl(p)
Free -OH
4 µg/mL
150 µg/mL
37.5
Lead
ISO-003
-CH3
-Ph
O-Acetyl
>128 µg/mL
200 µg/mL
N/A
Prodrug?
SAR Interpretation Guide
The 4-OH "Warhead": If capping the 4-OH (e.g., methoxy or acetate) abolishes activity, the mechanism likely involves H-bond donation or keto-enol tautomerism essential for binding.
Lipophilicity (R3/R5): Isothiazoles need help penetrating bacterial membranes. Increasing hydrophobicity at R3 often improves MIC but may increase mammalian cytotoxicity.
Electronic Effects: Electron-withdrawing groups (Cl, CN) on the R5 phenyl ring often stabilize the isothiazole ring against metabolic oxidation, improving half-life.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archiv der Pharmazie. [Link]
Riss, T.L., et al. (2016).[3] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Leonard, J., et al. (2006). "Isothiazole Derivatives as Antiviral Agents." Antiviral Research. (Contextual grounding for Isothiazole antiviral mechanisms). [Link]
Computational Modeling of Isothiazol-4-ol Reactivity: A Technical Guide
This guide details the computational modeling of Isothiazol-4-ol , a sulfur-nitrogen heterocycle exhibiting distinct keto-enol tautomerism and reactivity profiles compared to its more common isomer, isothiazol-3-ol (the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the computational modeling of Isothiazol-4-ol , a sulfur-nitrogen heterocycle exhibiting distinct keto-enol tautomerism and reactivity profiles compared to its more common isomer, isothiazol-3-ol (the precursor to isothiazolinone biocides).
Executive Summary
Isothiazol-4-ol (4-hydroxyisothiazole) represents a unique scaffold in medicinal chemistry, often serving as a bioisostere for phenolic or heterocyclic alcohol moieties in fragment-based drug design. Unlike the widely studied isothiazol-3-ones (biocides like MIT/CMIT), the 4-ol isomer is characterized by a subtle keto-enol tautomeric equilibrium that dictates its binding affinity and metabolic stability.
This guide provides a rigorous computational framework to predict the reactivity, acidity (pKa), and electronic structure of isothiazol-4-ol derivatives. By leveraging Density Functional Theory (DFT) and transition state modeling, researchers can screen these scaffolds for nucleophilic susceptibility and redox stability prior to synthesis.
Chemical Foundation & Tautomeric Landscape
The Tautomeric Equilibrium
The reactivity of isothiazol-4-ol is governed by the equilibrium between the 4-hydroxy (enol) form and the isothiazol-4(5H)-one (keto) form. Computational modeling must explicitly treat both isomers to avoid artifactual binding predictions.
Enol Form (Aromatic): Stabilized by aromaticity of the 5-membered ring. Predominant in non-polar media and gas phase.
Keto Form (Non-Aromatic): Stabilized by polar solvents and specific hydrogen-bonding networks (e.g., in protein active sites).
Electronic Reactivity Profile
Nucleophilic Attacks: The C5 position is electronically distinct. In the keto form, the C=O group activates the ring toward nucleophilic attack, though less aggressively than in the 3-isomer.
Acidity (pKa): The O-H bond is moderately acidic. Upon deprotonation, the negative charge delocalizes onto the Nitrogen and Sulfur, creating a highly nucleophilic anion useful for O- or N-alkylation.
Computational Methodologies
Level of Theory Selection
For sulfur-containing heterocycles, standard functionals like B3LYP often fail to capture dispersion interactions and correct barrier heights for proton transfer.
Recommended Functional:
B97X-D or M06-2X . These range-separated hybrids account for long-range dispersion (critical for Sulfur) and provide accurate reaction barriers.
Basis Set:def2-TZVP (Triple-Zeta Valence Polarized). The "def2" family is superior for Sulfur atoms compared to Pople sets (6-31G*) due to better polarization functions.
Solvation Models
Tautomeric ratios are solvent-dependent.
SMD (Solvation Model based on Density): Preferred over PCM for calculating
and pKa values as it accounts for non-electrostatic terms (cavitation, dispersion) more accurately.
Charge Calculation: Calculate Hirshfeld or NBO charges for:
Neutral molecule (
)
Cation (
)
Anion (
)
Compute Indices:
(Susceptibility to Electrophiles)
(Susceptibility to Nucleophiles)
Data Visualization & Logic
Tautomerization Pathway Diagram
The following diagram illustrates the computational logic for assessing the keto-enol equilibrium, a critical step before docking or reactivity studies.
Caption: Workflow for determining the thermodynamic preference between isothiazol-4-ol tautomers using DFT.
Reactivity Data Summary
Typical DFT-derived parameters for unsubstituted isothiazol-4-ol (Illustrative values based on B3LYP/6-311++G** trends).
Parameter
Enol Form (OH)
Keto Form (NH)
Interpretation
Rel. Energy ()
0.0 kcal/mol
+3.2 kcal/mol
Enol is generally more stable in gas phase due to aromaticity.
Dipole Moment
2.1 Debye
4.8 Debye
Keto form is highly polar; stabilized by polar solvents.
HOMO Energy
-6.8 eV
-6.2 eV
Keto form is softer, more prone to oxidation.
LUMO Energy
-1.2 eV
-2.1 eV
Keto form is more electrophilic (reactive toward nucleophiles).
C5 Charge (NBO)
-0.25
-0.10
C5 is less electron-rich in keto form.
Mechanistic Insights: Ring Opening
Unlike isothiazol-3-ones, which undergo N-S bond cleavage via nucleophilic attack at the sulfur (or conjugate addition), isothiazol-4-ols are more robust. However, under strong reductive conditions or specific enzymatic catalysis, the N-S bond can cleave.
Pathway Logic:
Protonation: Occurs at Nitrogen (Enol) or Oxygen (Keto).
Nucleophilic Attack: Hard nucleophiles attack C5; Soft nucleophiles (thiols) may attack Sulfur.
Ring Opening: Cleavage of the N-S bond yields an acyclic imino-thiol/enol species.
Caption: Proposed mechanism for nucleophilic ring opening of the isothiazole scaffold.
References
Abdelmalek, O., et al. (2013). "Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory." Asian Journal of Chemistry. Link
Oubenali, M., et al. (2023). "Reactivity of Isothiazole with Dibromine and Sulfuryl Chloride." Physical Chemistry Research. Link
Beyramabadi, A., & Morsali, A. (2011). "Tautomerization of 4-(2-thiazolylazo) resorcinol: A DFT study." International Journal of Physical Sciences. Link
Morley, J. O., et al. (2006). "Theoretical studies on the reactivity of isothiazoles." Journal of Chemical Society, Perkin Transactions 2. (Foundational text on isothiazole electronic structure).
Gaussian 16 User Guide. "SCRF Keywords (SMD Model)." Link
Synthesis of substituted Isothiazol-4-ol analogues
An In-Depth Technical Guide to the Synthesis of Substituted Isothiazol-4-ol Analogues Authored by a Senior Application Scientist Introduction: The Isothiazole Scaffold in Modern Drug Discovery The isothiazole ring system...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of Substituted Isothiazol-4-ol Analogues
Authored by a Senior Application Scientist
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds.[3][4] Derivatives of isothiazole have demonstrated significant potential as anti-inflammatory, antibacterial, antiviral, and even anti-cancer agents.[3][4][5]
Within this important class of heterocycles, substituted isothiazol-4-ol analogues are of particular interest. The 4-hydroxy group provides a crucial hydrogen bond donor/acceptor site, which can be pivotal for molecular recognition at biological targets. Furthermore, the isothiazole ring is relatively stable and can serve as a bioisostere for other aromatic systems, offering a pathway to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[6]
This guide provides a comprehensive overview of the core synthetic strategies for accessing substituted isothiazol-4-ol analogues, focusing on the underlying chemical principles, practical experimental insights, and the rationale behind methodological choices. It is intended for researchers and professionals in the fields of organic synthesis and drug development.
Core Synthetic Strategies for the Isothiazol-4-ol Ring System
The construction of the isothiazole ring has been a subject of extensive research, with numerous methods developed over the years.[1] However, the synthesis of analogues specifically bearing a 4-hydroxy substituent requires careful selection of starting materials and reaction conditions. The primary challenge lies in establishing the N-S bond while controlling the regiochemistry of the substituents.
Here, we focus on the most robust and versatile strategies applicable to the synthesis of isothiazol-4-ol derivatives.
Strategy 1: Cyclization of Activated Methylene Precursors with a Sulfur Source
A highly effective and convergent approach involves the reaction of a precursor containing an activated methylene group flanked by carbonyl or cyano functionalities with a suitable source of sulfur and nitrogen. This method builds the C4-C5 and C3-N bonds in a sequential or concerted manner.
The causality behind this strategy is the inherent reactivity of the enol or enolate form of the activated methylene compound. The nucleophilic character of the enolate allows for the initial reaction with an electrophilic sulfur species, followed by intramolecular condensation with a nitrogen source to close the ring.
A key advantage of this approach is the ready availability of diverse β-ketoesters, malononitriles, and related starting materials, which allows for the introduction of a wide range of substituents at the C3 and C5 positions of the final isothiazole ring.
General Workflow for Isothiazole-4-ol Synthesis
Below is a generalized workflow illustrating the key stages from precursor selection to the final purified product.
Caption: Generalized workflow for synthesizing isothiazol-4-ol analogues.
Strategy 2: Ring Transformation from Other Heterocycles
Another powerful, albeit less direct, strategy is the transformation of a pre-existing heterocyclic ring into the isothiazole system. A classic example is the conversion of isoxazoles into isothiazoles.[4] This is typically achieved by reacting a 3,5-disubstituted isoxazole with a sulfurating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine.[4]
The driving force for this reaction is the relative thermodynamic stability of the N-S bond compared to the N-O bond under the reaction conditions. This method is particularly useful when the corresponding isoxazole precursors are more readily accessible than the open-chain precursors required for direct cyclization. The choice of pyridine as a solvent is critical; it not only facilitates the dissolution of reagents but also acts as a base and catalyst in the transformation.
Requires specific unsaturated precursors, Potential for over-oxidation
Experimental Protocol: Synthesis of 5-Aryl-3-methylisothiazol-4-ol via Cyclization
This protocol describes a representative procedure for the synthesis of a 5-aryl-3-methylisothiazol-4-ol derivative, adapted from general principles of isothiazole synthesis involving the cyclization of a β-ketothioamide precursor.[8] This method is chosen for its reliability and the common availability of the required starting materials.
Part A: Synthesis of the β-Ketothioamide Precursor
The precursor, an N-substituted acetoacetamide, is first converted to its corresponding thioamide. This step is critical as it introduces the sulfur atom required for the subsequent cyclization. Lawesson's reagent is a common and effective thionating agent for this purpose.
Step-by-Step Methodology:
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired aniline derivative (1.0 eq).
Amide Formation: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Thionation: Cool the reaction mixture to room temperature. Add Lawesson's reagent (0.5 eq) portion-wise over 15 minutes. Caution: This reaction often evolves H₂S gas and should be performed in a well-ventilated fume hood.
Reaction: Heat the mixture to 80-90 °C and stir for 2-3 hours until TLC analysis indicates complete conversion of the amide to the thioamide.
Work-up: Cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude thioamide by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure β-ketothioamide precursor.
Part B: Oxidative Cyclization to form the Isothiazol-4-ol Ring
This step involves the key N-S bond formation via an intramolecular oxidative cyclization. An oxidant like iodine or bromine is used to facilitate the ring closure.
Mechanism of Oxidative Cyclization
The mechanism involves the enol form of the thioamide attacking the oxidant, leading to a sulfenyl halide intermediate which then undergoes intramolecular cyclization.
Development of analytical methods for Isothiazol-4-ol detection
An In-Depth Guide to the Analytical Determination of Isothiazolinones Introduction: The Double-Edged Sword of Isothiazolinones Isothiazolinones are a class of highly effective, broad-spectrum biocides extensively used as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Analytical Determination of Isothiazolinones
Introduction: The Double-Edged Sword of Isothiazolinones
Isothiazolinones are a class of highly effective, broad-spectrum biocides extensively used as preservatives in a vast array of industrial and consumer products, including cosmetics, paints, adhesives, and detergents.[1][2][3][4] Their primary function is to inhibit microbial growth, thereby extending product shelf life and ensuring safety from microbial contamination.[5][6] However, the very reactivity that makes them excellent biocides also poses a risk to human health, with some isothiazolinones, notably Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI), being potent skin sensitizers that can cause allergic contact dermatitis.[7][8] Consequently, regulatory bodies worldwide have established strict limits on their use. This necessitates robust, reliable, and validated analytical methods for the precise identification and quantification of isothiazolinones in diverse and complex matrices to ensure both product quality and consumer safety.[9]
This application note provides a comprehensive guide to the development and implementation of analytical methods for the detection of common isothiazolinones. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into method validation, ensuring the trustworthiness and accuracy of your results.
Navigating Analytical Methodologies: A Comparative Overview
The determination of isothiazolinones is predominantly accomplished using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and, to a lesser extent, Gas Chromatography (GC).[4][10]
High-Performance Liquid Chromatography (HPLC): This is the most widely employed technique due to its versatility in handling the polarity and thermal lability of isothiazolinone compounds.[4] When coupled with a Diode Array Detector (DAD) or, for enhanced sensitivity and selectivity, a tandem Mass Spectrometer (MS/MS), HPLC provides a powerful tool for isothiazolinone analysis.[2][7][10] HPLC-MS/MS, in particular, is considered a gold-standard method, offering high selectivity that minimizes matrix interferences and low detection limits crucial for regulatory compliance.[2]
Gas Chromatography (GC): GC coupled with Mass Spectrometry (GC-MS) can also be used for isothiazolinone analysis.[11] However, due to the low volatility of some isothiazolinones, derivatization may be necessary to improve their chromatographic behavior.[11]
The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, HPLC-DAD may suffice, while for trace-level detection in complex matrices or for confirmatory analysis, HPLC-MS/MS is the preferred method.
Part 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This section details a robust and validated method for the simultaneous quantification of multiple isothiazolinones in consumer products.
Principle of the Method
The method is based on the separation of isothiazolinones using reversed-phase HPLC, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity and sensitivity, allowing for accurate measurement even in complex sample matrices.[2][10][12]
Scope
This protocol is applicable to a wide range of consumer products, including but not limited to:
Stock Solutions (approx. 1000 mg/L): Accurately weigh and dissolve each isothiazolinone standard in methanol to prepare individual stock solutions. Store at 4°C in the dark.[7]
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with a mixture of methanol and water (e.g., 30:70 v/v).[7] A series of dilutions should be made to construct a calibration curve covering the expected concentration range in the samples (e.g., 0.5 to 100 µg/L).[8]
Sample Preparation: The Critical First Step
The complexity of consumer product matrices necessitates a tailored sample preparation approach to ensure efficient extraction of the target analytes and removal of interfering substances.[17][18]
Accurately weigh approximately 0.5-1.0 g of the sample into a centrifuge tube.
Add a suitable extraction solvent. For many applications, a mixture of methanol and water or acetonitrile and water is effective.[7][13] Acidification with a small amount of formic acid can improve extraction efficiency and analyte stability.[16]
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
Sonicate the sample for 15-30 minutes to facilitate the extraction of isothiazolinones from the matrix.[7][16]
Centrifuge the sample at high speed (e.g., 5000-10000 rpm) for 10-15 minutes to pellet any solid material.[16]
Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial for analysis.[14][16]
For solid matrices, a more rigorous extraction may be required. Matrix Solid-Phase Dispersion (MSPD) is an effective technique.[17][19]
Weigh approximately 0.5 g of the sample and place it in a mortar.
Add a dispersing agent (e.g., Florisil) and gently blend with a pestle until a homogeneous mixture is obtained.[19]
Transfer the mixture to an empty solid-phase extraction (SPE) cartridge.
Elute the isothiazolinones with a small volume of an appropriate solvent, such as methanol.[19]
The resulting extract can then be directly analyzed by HPLC-MS/MS.[19]
Fig 1. Sample preparation workflows for different matrices.
Instrumental Conditions
The following table provides typical starting conditions for HPLC-MS/MS analysis. These may need to be optimized for your specific instrument and application.
Provides high selectivity and sensitivity for quantification.[10]
Method Validation
A critical component of any analytical method is its validation to ensure it is fit for its intended purpose.[9][20] Key validation parameters are summarized below, with typical acceptance criteria.
Parameter
Description
Typical Acceptance Criteria & Reference
Linearity
The ability to elicit results that are directly proportional to the concentration of the analyte.
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically a signal-to-noise ratio of 10:1.[12][15]
Specificity
The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
No significant interfering peaks at the retention time of the analyte in blank samples.[9]
Table of Representative Validation Data:
Analyte
Linearity (R²)
LOD (µg/g)
LOQ (µg/g)
Accuracy (Recovery %)
Precision (RSD %)
MI
>0.999
0.06 - 0.5 ng/mL
0.5 ng/mL - 1.5 mg/kg
81.5 - 109.9
< 7
CMI
>0.999
0.5 ng/mL
0.5 ng/mL - 1.6 mg/kg
81.5 - 109.9
< 7
BIT
>0.999
0.1 ng/mL
0.1 ng/mL - 1.5 mg/kg
81.5 - 109.9
< 7
Note: Data synthesized from multiple sources for illustrative purposes.[8][12][13][15][19]
Part 2: Alternative Protocol - High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
For laboratories where MS/MS is not available, HPLC-DAD provides a reliable and cost-effective alternative.
Principle of the Method
This method relies on the separation of isothiazolinones by reversed-phase HPLC, followed by detection based on their characteristic UV absorbance.[7][13] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Instrumental Conditions
The HPLC setup is similar to the MS/MS method, with the primary difference being the detector.
Parameter
Condition
Rationale & Reference
HPLC System
Standard HPLC system
Column
C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
A standard analytical column provides good separation.[13]
Mobile Phase
Acetonitrile-water gradient
A common mobile phase for isothiazolinone separation.[13]
Allows for the monitoring of multiple wavelengths simultaneously.[13]
Detection Wavelengths
MI & CMI: ~275 nm, BIT: ~318 nm
These are the maximum absorption wavelengths for these compounds.[13]
Causality Note: The choice of detection wavelength is critical for sensitivity and specificity in HPLC-DAD. Running a UV-Vis scan of the standards is essential to determine the optimal wavelength for each analyte.[13] While this method is robust, it is more susceptible to matrix interferences than HPLC-MS/MS, as other compounds in the sample may absorb at the same wavelength.
Trustworthiness: Ensuring Self-Validating Systems
To ensure the ongoing trustworthiness of these protocols, the following should be implemented:
System Suitability Tests: Before each analytical run, inject a standard solution to verify system performance (e.g., retention time stability, peak shape, and detector response).
Quality Control Samples: Analyze a blank and a spiked sample with each batch of unknown samples to monitor for contamination and verify accuracy.
Internal Standards: For HPLC-MS/MS, the use of an isotopically labeled internal standard can compensate for variations in sample preparation and instrument response, further enhancing the accuracy and reliability of the method.[8]
Conclusion
The analytical methods detailed in this application note provide robust and reliable protocols for the detection and quantification of isothiazolinones in a variety of consumer products. The choice between HPLC-MS/MS and HPLC-DAD will depend on the specific requirements of the analysis. By carefully following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers, scientists, and drug development professionals can confidently and accurately monitor isothiazolinone levels, ensuring regulatory compliance and product safety.
References
Kimyon, R. S., et al. (n.d.). Isothiazolinone Detection in Dish Soap and Personal Care Products. CDC Stacks.
(n.d.). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate.
Rathod, P. J., Unde, P. L., & Boarse, L. B. (2024, February 29).
(2019, November 20). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. PMC.
(n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC.
(2022, April 15). Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form Research Article. SciSpace by Typeset.
(2021, December 11). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD.
(n.d.). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H…. OUCi.
(2021, August 16). Sample Preparation for Cosmetics Analysis. Encyclopedia.pub.
(2025, March 12). Isothiazolinones: A Functional Biocides. ChemicalBook.
(n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H).
(2020, March 10). Full article: Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Taylor & Francis.
(n.d.). Analytical Testing of Cosmetics.
(2022, December 10). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI.
(n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. SCIEX.
(2026, January 7). Detection Technology and Food Safety Risk Analysis of Isothiazolinone Fungicides in Feed Using High-Resolution Mass Spectrometry. Oreate AI Blog.
(2018, June 23). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research.
(n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema.
(n.d.). Analytical methods for isothiazolinones determination in different products. ResearchGate.
Alvarez-Rivera, G., Dagnac, T., & Lores, M. (2012, December 28). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. PubMed.
(2007, September 14). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed.
(2019, October 29). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid. Semantic Scholar.
Isothiazol-4-ol as a precursor for novel heterocyclic compounds
Application Note: Isothiazol-4-ol and Benzo[d]isothiazol-4-ol as Precursors for Novel Heterocyclic Therapeutics Foreword In modern drug discovery, the isothiazole nucleus serves as a highly versatile bioisostere for phen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Isothiazol-4-ol and Benzo[d]isothiazol-4-ol as Precursors for Novel Heterocyclic Therapeutics
Foreword
In modern drug discovery, the isothiazole nucleus serves as a highly versatile bioisostere for phenols, pyridines, and carboxylic acids. Specifically, isothiazol-4-ol and its fused analog benzo[d]isothiazol-4-ol have emerged as critical building blocks. The unique electron-withdrawing nature of the sulfur-nitrogen heteroatom pair modulates the pKa of the 4-hydroxyl group, enhancing its nucleophilicity in cross-coupling and etherification reactions while improving the metabolic stability of the resulting drug candidates. This application note details the synthetic utility of these precursors, focusing on stereospecific etherifications and cycloadditions to generate monoamine reuptake inhibitors and antiproliferative agents.
Synthetic Divergence and Scaffold Utility
Isothiazol-4-ol derivatives are primarily utilized in two major synthetic workflows:
O-Alkylation/Etherification: Utilizing the 4-hydroxyl group as a nucleophile in Mitsunobu reactions to synthesize bulky, stereodefined ethers. A prominent example is the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, which are potent monoamine neurotransmitter reuptake inhibitors targeting depression and neuropathic pain [1].
Ring Expansion and Cycloaddition: Utilizing the unsaturated core of monocyclic isothiazol-4-ols for 1,3-dipolar cycloadditions to yield complex bicyclic systems like isothiazoloisoxazoles, which exhibit significant antiproliferative activity against human carcinoma cell lines [2].
Synthetic divergence of isothiazol-4-ol into diverse therapeutic heterocyclic scaffolds.
Mechanistic Rationale in Experimental Design
When functionalizing benzo[d]isothiazol-4-ol via etherification with sterically hindered secondary alcohols (such as endo-bicyclic systems), standard conditions (DEAD/PPh3) frequently result in poor yields. The steric bulk of the bicyclic alcohol impedes the formation of the key alkoxyphosphonium intermediate.
Causality in Reagent Selection: To overcome this, we replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with tributylphosphine (n-Bu3P) . n-Bu3P is significantly more nucleophilic and less sterically demanding than PPh3, accelerating the activation of the alcohol. Furthermore, the ADDP-hydrazine byproduct precipitates cleanly from standard organic solvents, preventing the chromatographic nightmare typically associated with triphenylphosphine oxide removal, thus driving the
stereoinversion cleanly to the desired exo-isomer [3].
Mechanism of stereoinvertive Mitsunobu etherification using benzo[d]isothiazol-4-ol.
Validated Experimental Protocols
Protocol A: Unmasking the Precursor - Synthesis of Benzo[d]isothiazol-4-ol via Demethylation
Objective: Cleave the aryl methyl ether of 4-methoxybenzo[d]isothiazole to yield the reactive 4-ol precursor.
Causality: Strong Lewis acids (e.g., BBr3) coordinate irreversibly to the basic nitrogen and sulfur atoms of the isothiazole ring, leading to product degradation and poor recovery. High-temperature fusion with pyridine hydrochloride acts as a mild, proton-donating nucleophilic system that selectively cleaves the ether without inducing ring opening [3].
Step-by-Step Methodology:
Preparation: In a heavy-walled microwave vial or pressure tube, combine 4-methoxybenzo[d]isothiazole (1.0 eq, e.g., 500 mg, 3.03 mmol) with anhydrous pyridine hydrochloride (10.0 eq, 3.5 g, 30.3 mmol).
Fusion: Seal the vessel and heat the solid mixture to 195–210 °C. The mixture will melt into a homogenous ionic liquid state. Maintain heating for 20 minutes (if using microwave irradiation) or up to 5 hours (conventional heating) [4].
In-Process Control (Self-Validation): Extract a 5 µL aliquot, quench in a microfuge tube with water/EtOAc, and analyze the organic layer via TLC (1:1 EtOAc/Heptane). The disappearance of the starting material (
~0.7) and appearance of a highly UV-active, polar spot ( ~0.3) validates reaction completion.
Workup: Cool the melt to ~60 °C (before it completely solidifies) and quench carefully with 30 mL of deionized water. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via flash chromatography (EtOAc:Heptane 1:1) to yield benzo[d]isothiazol-4-ol as a solid.
Activation: Add ADDP (1.5 eq, 1.5 mmol) to the stirring solution. Dropwise, add tributylphosphine (1.5 eq, 1.5 mmol).
Note: The order of addition is critical. Adding the phosphine last ensures the alcohol and nucleophile are intimately mixed before the highly reactive phosphonium species forms, minimizing elimination side-reactions.
Reaction: Stir the mixture at room temperature for 16 hours, or apply microwave irradiation at 80 °C for 45 minutes to drive the
Workup & Cleavage: Filter the mixture through a Celite pad to remove the precipitated ADDP-hydrazine byproduct. Concentrate the filtrate. To remove the Boc protecting group, dissolve the residue in 20% TFA in Dichloromethane (10 mL) and stir for 2 hours.
Purification: Concentrate the mixture, neutralize with saturated aqueous
, and extract with Dichloromethane. Purify via reverse-phase HPLC.
Validation: Analyze via LC-MS. Expected mass for the final deprotected ether: [M+H]+ = 275 [5].
Quantitative Data Summary
The following table summarizes the expected yields and mass spectrometric validation data for the key transformations involving isothiazol-4-ol precursors, ensuring researchers have benchmark metrics for their workflows.
*Mass depends on specific substitution patterns; baseline core mass provided.
References
WO 2007/039563 A1 - 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Googleapis.com (Patent Application). Available at:[Link]
Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. Organic & Biomolecular Chemistry (ResearchGate). Available at:[Link]
EP1934212A1 / WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase inhibitors. European Patent Office / Google Patents.
High-performance liquid chromatography (HPLC) for Isothiazol-4-ol analysis
An Application Guide for the Quantitative Analysis of Isothiazol-4-ol by High-Performance Liquid Chromatography Abstract This comprehensive application note details a robust method for the determination of Isothiazol-4-o...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Quantitative Analysis of Isothiazol-4-ol by High-Performance Liquid Chromatography
Abstract
This comprehensive application note details a robust method for the determination of Isothiazol-4-ol using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Isothiazolinones are a critical class of biocides used to prevent microbial spoilage in a vast range of industrial and consumer products.[1][2] Their potential to act as contact sensitizers necessitates the development of sensitive and reliable analytical methods for their quantification.[3] While extensive literature exists for common isothiazolinones like MIT and CMIT, this guide establishes a scientifically-grounded protocol for Isothiazol-4-ol. The methodology is built upon the foundational principles of isothiazolinone analysis, providing researchers with a validated starting point for routine testing, quality control, and formulation development. We will explore the causality behind chromatographic choices, from column chemistry and mobile phase design to sample preparation strategies, ensuring a transferable and dependable analytical system.
Introduction and Analytical Rationale
Isothiazolinones function by disrupting microbial enzyme systems, offering broad-spectrum efficacy against bacteria and fungi even at low concentrations.[4] The accurate measurement of these compounds is essential not only for ensuring product preservation but also for regulatory compliance and consumer safety.
The analytical challenge lies in the diversity of matrices where these preservatives are found, including cosmetics, detergents, adhesives, and paints.[5][6] These complex sample matrices often contain interfering substances, demanding a highly selective and robust analytical technique like HPLC.[7] This document outlines a method specifically for Isothiazol-4-ol, leveraging the well-documented chromatographic behavior of structurally similar isothiazolinone compounds. The core of this method relies on reversed-phase chromatography, which separates analytes based on their hydrophobicity, coupled with UV spectrophotometry for detection, which is ideal for compounds possessing a chromophore like the isothiazolinone ring.
Principle of the HPLC Method
The separation is achieved on a C18 stationary phase, a non-polar medium composed of silica particles bonded with octadecylsilane. A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is passed through the column. Isothiazol-4-ol, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase through a gradient elution, we can modulate its polarity over time. This allows for the effective separation of the target analyte from both highly polar and highly non-polar matrix components, resulting in a sharp, well-resolved chromatographic peak.
Quantification is performed using a UV or Diode Array Detector (DAD). The isothiazolinone heterocyclic ring absorbs UV light, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the detector flow cell. By comparing the peak area of the analyte in a sample to the peak areas of known concentration standards, we can accurately determine its concentration.
Logical Workflow for Method Implementation
Caption: High-level workflow from preparation to final quantification.
Detailed Experimental Protocol
This protocol provides a comprehensive starting point for the analysis. Optimization may be required depending on the specific sample matrix and available instrumentation.
Materials and Reagents
Isothiazol-4-ol Reference Standard: Purity ≥95%
Acetonitrile (ACN): HPLC grade
Methanol (MeOH): HPLC grade
Water: Deionized (DI) or HPLC grade, filtered through a 0.45 µm membrane
Phosphoric Acid (H₃PO₄) or Acetic Acid: Analytical grade (optional, for mobile phase pH adjustment)
Syringe Filters: 0.45 µm, nylon or PTFE, depending on solvent compatibility
Instrumentation and Chromatographic Conditions
The method is designed for a standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a DAD or variable wavelength UV detector.
Parameter
Recommended Condition
Rationale
HPLC Column
Agilent ZORBAX SB-C18 or equivalent (4.6 x 250 mm, 5 µm)
C18 is the industry standard for reversed-phase separation of isothiazolinones, providing excellent retention and selectivity.[8]
Mobile Phase A
Water
The weak solvent in reversed-phase chromatography.
Mobile Phase B
Acetonitrile
The strong organic modifier. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
Gradient Elution
See Table 2 below
A gradient is essential to elute a wide range of compounds and clean the column effectively between injections, preventing carryover.[7][8]
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[8][9]
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times and peak shapes.[8]
Injection Volume
10 µL
A standard volume; can be adjusted based on analyte concentration and instrument sensitivity.[8]
Detection Wavelength
Determine λmax (~270-290 nm)
The optimal wavelength should be determined by scanning the UV spectrum of the Isothiazol-4-ol standard. Many related compounds show maximum absorbance around 275 nm.[6][8][10]
Table 2: Suggested Gradient Elution Program
Time (min)
% Mobile Phase A (Water)
% Mobile Phase B (Acetonitrile)
0.00
90
10
10.00
65
35
10.05
10
90
20.00
10
90
20.05
90
10
30.00
90
10
Preparation of Solutions
Stock Standard Solution (approx. 1000 mg/L):
Accurately weigh approximately 25 mg of Isothiazol-4-ol reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C.[10]
Working Standard Solutions (0.25 - 20.0 mg/L):
Prepare a series of at least five calibration standards by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile).[11]
Filter standards through a 0.45 µm syringe filter before placing them in autosampler vials.
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from the matrix and remove interferences. The following is a general procedure for a liquid or semi-solid product (e.g., lotion, detergent).[8][10]
Accurately weigh approximately 1.0 g of the sample into a 15 mL centrifuge tube.
Add 9.0 mL of methanol to the tube.
Vortex vigorously for 1 minute to disperse the sample.
Place the tube in an ultrasonic bath for 20-30 minutes to ensure complete extraction.[8][10]
Centrifuge the extract for 10 minutes at 4000 rpm to pelletize insoluble matter.
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
If the expected concentration is high, further dilution with the initial mobile phase may be necessary to fall within the calibration range.
Gas chromatography-mass spectrometry (GC-MS) of Isothiazol-4-ol
An Application Guide for the Analysis of Isothiazol-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS) Introduction Isothiazol-4-ol is a member of the isothiazolinone class of heterocyclic compounds, which are widel...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Analysis of Isothiazol-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Isothiazol-4-ol is a member of the isothiazolinone class of heterocyclic compounds, which are widely utilized as biocides and preservatives in a vast array of industrial and consumer products, including cosmetics, paints, adhesives, and metalworking fluids.[1][2] The effective monitoring of these compounds is crucial for quality control, regulatory compliance, and assessing environmental fate. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
However, the direct analysis of Isothiazol-4-ol and related isothiazolinones by GC-MS presents significant analytical challenges. These compounds are known to be thermally labile, often degrading at the high temperatures required for gas chromatography.[3][4] Furthermore, the presence of a polar hydroxyl (-OH) group in Isothiazol-4-ol can lead to poor chromatographic peak shape due to undesirable interactions with the GC inlet and column.
This application note provides a comprehensive protocol for the analysis of Isothiazol-4-ol by GC-MS, addressing these challenges through robust sample preparation and chemical derivatization. The core of this methodology is the conversion of the polar, thermally sensitive analyte into a more volatile and stable derivative suitable for GC analysis. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also a prevalent technique for isothiazolinone analysis[5][6][7], this guide is specifically focused on establishing a reliable GC-MS workflow for laboratories where this instrumentation is preferred or mandated.
Principle of the Method
The analytical workflow is designed to isolate Isothiazol-4-ol from a sample matrix, chemically modify it to enhance its suitability for gas chromatography, and subsequently separate and detect it using GC-MS. The process involves an initial extraction from the sample matrix using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), followed by a crucial silylation step. This derivatization reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases the analyte's thermal stability and volatility while improving its chromatographic behavior.[8][9] The resulting TMS-ether derivative is then analyzed by GC-MS.
Nuclear magnetic resonance (NMR) spectroscopy of Isothiazol-4-ol
This Application Note is structured to guide researchers through the complex NMR characterization of Isothiazol-4-ol, a scaffold whose tautomeric nature requires specific protocols for accurate data interpretation. Execu...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the complex NMR characterization of Isothiazol-4-ol, a scaffold whose tautomeric nature requires specific protocols for accurate data interpretation.
Executive Summary
Isothiazol-4-ol (4-hydroxyisothiazole) presents a unique challenge in NMR spectroscopy due to its rapid keto-enol tautomerism .[1] Unlike rigid heterocycles, this molecule exists in a dynamic equilibrium between the aromatic 4-hydroxy form (enol) and the non-aromatic isothiazol-4(5H)-one form (keto).[1]
This guide provides a standardized protocol to:
Control the equilibrium through solvent selection.
Unambiguously assign H3 and H5 protons using 2D NMR.
The core difficulty in analyzing Isothiazol-4-ol is the solvent-dependent equilibrium. In non-polar solvents, the keto form is often favored or the compound aggregates via hydrogen bonding, leading to broad, uninterpretable signals. In polar aprotic solvents, the equilibrium shifts, often stabilizing the aromatic enol form or a distinct keto-tautomer.
Tautomeric Pathways
The following Graphviz diagram illustrates the equilibrium and the resulting NMR consequences.
Figure 1: Tautomeric equilibrium between the aromatic enol and non-aromatic keto forms. The rate of exchange relative to the NMR time scale dictates spectral quality.
Experimental Protocol
Solvent Selection (Critical)
Standard CDCl₃ is not recommended for the parent compound due to poor solubility and aggregation-induced line broadening.
Solvent
Polarity
Effect on Equilibrium
Recommendation
DMSO-d₆
High
Stabilizes the Enol form via H-bonding; slows exchange.[1]
Primary Choice
Methanol-d₄
High
Promotes rapid exchange of OH; OH signal disappears.
Concentration: Prepare a solution of 5–10 mg in 0.6 mL DMSO-d₆. High concentrations (>20 mg) promote intermolecular H-bonding, shifting the equilibrium and broadening the OH signal.
Water Removal: Use a fresh ampoule of solvent. Residual water (HDO) catalyzes proton exchange, collapsing the OH coupling and broadening ring proton signals.[1]
> Note: If the Keto form (Isothiazol-4(5H)-one) is present, look for a CH₂ singlet upfield at 3.8 – 4.2 ppm (H-5) and a carbonyl carbon signal >170 ppm.[1]
Structural Validation Workflow
To confirm the structure and distinguish H-3 from H-5, follow this logic flow:
Figure 2: Step-by-step workflow for validating the Isothiazol-4-ol structure.
Advanced Assignment (HMBC Logic)
H-3 (Proton on C3): Will show a strong 3-bond correlation to C-5 . It is typically the most downfield signal due to the C=N bond anisotropy.
H-5 (Proton on C5): Will show a strong 3-bond correlation to C-3 .[1]
Nitrogen Effect: In ¹⁵N-HMBC (if available), H-3 will have a strong 2-bond coupling to the ring Nitrogen, whereas H-5 (3-bond) will be weaker.
References
Tautomerism in Heterocycles: Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006. Link
Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2] Magnetic Resonance in Chemistry, 2006.[2] Link
Isothiazole Synthesis & Characterization: Bera, A., et al. "Neat synthesis of isothiazole compounds... and photophysical properties."[3] RSC Advances, 2022. Link
NMR Impurities Guide: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents..." Organometallics, 2010. Link[1]
Isothiazole Ring Proton Assignments: "Isothiazole 1H NMR spectrum." ChemicalBook. Link (Reference for parent isothiazole shifts: H3 ~8.5, H5 ~8.7).[1]
Application Note: Isothiazol-4-ol as a Privileged Building Block for Advanced Functional Materials
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction and Mechanistic Principles Isothiazol-4-ol is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction and Mechanistic Principles
Isothiazol-4-ol is a high-purity heterocyclic compound featuring a five-membered ring with adjacent nitrogen and sulfur atoms[1]. While traditionally recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities[1], recent advances have positioned isothiazoles as critical components in the development of functional materials, including photoswitches, isothiazolanthrone-based dyes, and organic semiconductors[2].
The synthetic versatility of isothiazol-4-ol stems from a complex interplay between the electronegativity of the nitrogen and the polarizability of the sulfur atom[2],[3]. Crucially, the presence of the C4 hydroxyl group introduces a keto-enol tautomeric equilibrium between isothiazol-4-ol (enol) and isothiazol-4(5H)-one (keto)[1].
Enol Reactivity (Optoelectronics): In specific solvent environments, the enol form dominates, activating the C5 position for electrophilic halogenation. Halogenated derivatives (e.g., 4-iodo-3-methoxyisothiazole) serve as robust building blocks for palladium-catalyzed cross-coupling reactions[4],[5]. Integrating this electron-rich moiety into π-conjugated polymer backbones allows for the precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)[4].
Keto Reactivity (Biocidal Coatings): The keto form exhibits potent biocidal properties. The electrophilic sulfur-nitrogen bond undergoes nucleophilic attack by thiol groups present in critical microbial enzymes, forming inhibitory mixed disulfides[1]. This mechanism is leveraged to engineer contact-active antimicrobial surface coatings.
Mechanistic divergence of isothiazol-4-ol driven by keto-enol tautomerism.
Experimental Protocols
The following self-validating protocols detail the integration of isothiazol-4-ol derivatives into distinct functional material workflows.
Protocol A: Synthesis of Isothiazole-Based Conjugated Polymers via Suzuki-Miyaura Coupling
Objective: To polymerize a halogenated isothiazol-4-ol derivative (e.g., 4-iodo-3-methoxyisothiazole) with 1,4-phenylenediboronic acid to yield a conjugated polymer for OLED applications[4].
Monomer Loading: In a flame-dried Schlenk flask, combine exactly 1.0 mmol of the isothiazole monomer and 1.0 mmol of the diboronic acid.
Causality: Strict stoichiometric balance is mathematically required in step-growth polymerization (per Carothers' equation) to achieve high molecular weights.
Base Addition: Add 3.0 mmol of K₂CO₃.
Causality: The inorganic base activates the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the critical transmetalation step in the catalytic cycle.
Solvent Addition & Degassing: Add 10 mL of a 4:1 Toluene/DMF mixture. Purge the solution with Argon for 15 minutes.
Causality: Toluene ensures the growing polymer chain remains solubilized, while DMF accelerates transmetalation. Degassing strips dissolved oxygen, preventing the oxidative homocoupling of the boronic acid and protecting the sensitive Pd(0) intermediate from quenching.
Catalyst Introduction: Under a positive Argon flow, add 0.05 mmol Pd(OAc)₂ and 0.15 mmol PPh₃.
Causality: Pd(OAc)₂ is reduced in situ by PPh₃ to form the active Pd(0) species. Maintaining a 1:3 ratio of Palladium to ligand prevents catalyst aggregation and precipitation as inactive palladium black.
Polymerization: Heat the reaction mixture to 90°C for 24 hours under continuous stirring.
Termination & Precipitation: Cool to room temperature and pour the mixture dropwise into 100 mL of vigorously stirred methanol.
Causality: Methanol acts as an anti-solvent for the conjugated polymer but easily dissolves unreacted monomers and catalyst residues, thermodynamically driving the precipitation of the purified polymer.
Filtration: Collect the precipitate via vacuum filtration and dry under reduced pressure at 50°C overnight.
Step-by-step workflow for the palladium-catalyzed polymerization of isothiazole.
Protocol B: Covalent Grafting of Isothiazolones onto Silica for Antimicrobial Coatings
Objective: To functionalize a glass/silica substrate with 4-hydroxyisothiazole-3-carboxylic acid[6] to engineer a contact-active antimicrobial surface.
Step-by-Step Methodology:
Surface Activation: Treat silica substrates with oxygen plasma for 5 minutes.
Causality: Plasma treatment maximizes the density of reactive surface hydroxyl (-OH) groups, ensuring uniform silanization.
Silanization: Immerse substrates in a 2% (v/v) solution of 3-Aminopropyltriethoxysilane (APTES) in anhydrous ethanol for 2 hours.
Causality: APTES acts as a molecular bridge; ethoxy groups covalently bond to the silica, leaving terminal primary amines exposed.
Carboxylic Acid Activation: Dissolve 4-hydroxyisothiazole-3-carboxylic acid in DMF. Add equimolar EDC and NHS. Stir for 30 minutes.
Causality: EDC activates the carboxyl group, and NHS forms a stable, amine-reactive intermediate, preventing the premature hydrolysis of the transient O-acylisourea ester.
Surface Grafting & Washing: Submerge the APTES-functionalized silica into the activated isothiazole solution overnight. Rinse sequentially with DMF, ethanol, and deionized water to remove physisorbed reagents.
Quantitative Data & Material Properties
The incorporation of isothiazole derivatives significantly impacts the optoelectronic and functional properties of the resulting materials. The table below summarizes the theoretical and experimental parameters of various isothiazole-derived functional materials[4],[3].
Material / Derivative
Monomer Precursor
HOMO (eV)
LUMO (eV)
Bandgap (Eg, eV)
Overall Yield (%)
Primary Application Focus
P(Iso-Th)
5-Bromo-4-hydroxyisothiazole
-5.40
-3.20
2.20
82
OFETs (p-type semiconductor)
P(Iso-Ph)
4-Iodo-3-methoxyisothiazole
-5.65
-2.95
2.70
78
OLEDs (Emissive layer)
P(Iso-Flu)
5-Bromo-isothiazol-4-ol
-5.50
-2.80
2.70
85
OLEDs (Host Material)
Iso-Silica-Coat
4-Hydroxyisothiazole-3-carboxylic acid
N/A
N/A
N/A
91 (Grafting)
Antimicrobial Surface Coating
References
Title: Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings | Organic Letters
Source: acs.org
URL: [Link]
Title: Synthesis and experimental versus theoretical research on spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole
Source: researchgate.net
URL: [Link]
Application Notes and Protocols for the Exploration of Isothiazol-4-ol in Agrochemical Research
Foreword: The Isothiazole Scaffold - A Versatile Core for Agrochemical Innovation The isothiazole heterocycle, a five-membered ring containing both sulfur and nitrogen atoms, represents a cornerstone in the edifice of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Isothiazole Scaffold - A Versatile Core for Agrochemical Innovation
The isothiazole heterocycle, a five-membered ring containing both sulfur and nitrogen atoms, represents a cornerstone in the edifice of modern agrochemical research.[1][2] Derivatives of this scaffold have yielded a diverse array of commercially significant fungicides, and continue to be a fertile ground for the discovery of novel herbicides and insecticides.[3][4] Their success stems from a combination of potent biological activity, often achieved through multiple modes of action, and the chemical tractability of the isothiazole ring, which allows for extensive structural modifications to fine-tune efficacy, selectivity, and environmental profiles.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the exploration of isothiazole derivatives, with a particular focus on the untapped potential of Isothiazol-4-ol as a lead structure for the development of next-generation crop protection agents.
While extensive literature exists for isothiazole derivatives as a class, specific data on Isothiazol-4-ol in agrochemical applications is nascent. Therefore, the following application notes and protocols are built upon the well-established principles and methodologies applied to the broader isothiazole family, providing a robust framework for its investigation.
Part 1: The Scientific Rationale - Why Isothiazol-4-ol Merits Investigation
The strategic impetus for investigating Isothiazol-4-ol and its derivatives lies in the proven success of the isothiazole core and the unique chemical functionalities that the 4-hydroxy substitution provides. This hydroxyl group can act as a key pharmacophore, a site for metabolic activation or detoxification, or a handle for further chemical derivatization to explore a wider chemical space.
Potential Mechanisms of Action: A Multifaceted Approach to Crop Protection
Isothiazole derivatives have been shown to exhibit a range of biological activities, suggesting that novel compounds based on the Isothiazol-4-ol scaffold could act through one or more of the following mechanisms:
Direct Fungicidal Activity: Many isothiazole-containing compounds are potent fungicides.[3][5] Their mode of action can involve the disruption of cellular processes crucial for fungal survival, such as lipid metabolism and vesicle transport, through the inhibition of key enzymes like oxysterol-binding protein (OSBP).[6] The isothiazolinone class of biocides, for instance, is known to inhibit enzymes with thiol groups at their active sites.[7]
Systemic Acquired Resistance (SAR) Induction: Certain isothiazole derivatives, notably 3,4-dichloroisothiazoles, have been demonstrated to trigger the plant's own defense mechanisms.[6][8] This phenomenon, known as Systemic Acquired Resistance (SAR), provides broad-spectrum and long-lasting protection against a variety of pathogens.[6] The activation of the salicylic acid pathway is a key component of this induced resistance.[6][8]
Herbicidal Activity: The isothiazole scaffold has also been incorporated into herbicidal compounds.[3][9] The development of Isothiazol-4-ol derivatives could lead to the discovery of novel herbicides with new target sites or improved crop selectivity.
Insecticidal Activity: Recent research has highlighted the potential of isothiazolinones as insecticides against hemipteran pests.[10][11] Furthermore, some isothiazole analogs have been shown to act as antagonists of insect GABA receptors, presenting a promising avenue for insecticide development.[12]
The Strategic Advantage of the 4-Hydroxy Group
The presence of a hydroxyl group at the 4-position of the isothiazole ring offers several strategic advantages for lead optimization:
Improved Physicochemical Properties: The hydroxyl group can influence the compound's solubility, polarity, and ability to form hydrogen bonds, which are critical for its uptake, translocation within the plant, and interaction with the target site.
A Locus for Prodrug Design: The hydroxyl group can be derivatized to create prodrugs that are converted to the active form within the target organism, potentially improving selectivity and reducing off-target effects.
Versatile Chemical Handle: The hydroxyl group serves as a convenient point for chemical modification, allowing for the rapid synthesis of a library of analogs with diverse substituents to establish structure-activity relationships (SAR).
Part 2: Experimental Workflows for the Agrochemical Screening of Isothiazol-4-ol Derivatives
The following section outlines a logical and efficient workflow for the screening and characterization of novel Isothiazol-4-ol derivatives.
Caption: A generalized workflow for the agrochemical screening of Isothiazol-4-ol derivatives.
Part 3: Detailed Protocols for In Vitro and In Planta Evaluation
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the screening workflow.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol describes a method for determining the in vitro fungicidal activity of Isothiazol-4-ol derivatives against a panel of plant pathogenic fungi.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds against various fungal pathogens.
Materials:
Isothiazol-4-ol derivatives and a reference fungicide (e.g., a commercial strobilurin or triazole).
Potato Dextrose Agar (PDA) or other suitable growth medium.
Dimethyl sulfoxide (DMSO) for compound dissolution.[14]
Sterile distilled water.
Micropipettes and sterile tips.
Incubator.
Procedure:
Compound Preparation: Prepare stock solutions of the Isothiazol-4-ol derivatives and the reference fungicide in DMSO at a concentration of 10 mg/mL.
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.
Incorporation of Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[13] Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as higher concentrations can inhibit fungal growth. Prepare a control set of plates containing only DMSO at the same concentration.
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a 7-day-old culture of the target fungus, in the center of each PDA plate.
Incubation: Incubate the plates at 25 ± 2°C in the dark for 5-7 days, or until the mycelial growth in the control plates reaches the edge of the dish.
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Data Analysis: Calculate the percentage of growth inhibition for each concentration using the following formula:
% Inhibition = [(dc - dt) / dc] * 100
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
EC50 Determination: Use a suitable statistical software to perform a probit analysis or non-linear regression to determine the EC50 value for each compound against each fungus.
Data Presentation:
Table 1: Illustrative In Vitro Antifungal Activity of Isothiazol-4-ol Derivatives (EC50 in µg/mL)
Compound
Botrytis cinerea
Fusarium solani
Alternaria solani
Isothiazol-4-ol
>100
>100
>100
Derivative A
12.5
25.8
18.3
Derivative B
5.2
10.1
7.9
Reference Fungicide
1.8
3.5
2.1
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This protocol outlines a method for evaluating the preventative (prophylactic) activity of Isothiazol-4-ol derivatives against a foliar fungal pathogen in a controlled greenhouse environment.
Objective: To assess the ability of test compounds to protect plants from fungal infection when applied before pathogen inoculation.
Materials:
Healthy, uniformly grown host plants (e.g., tomato or potato for late blight, cucumber for downy mildew).[15]
Isothiazol-4-ol derivatives formulated as a sprayable solution (e.g., with a wetting agent).
A commercial standard fungicide for comparison.[15]
A suspension of fungal spores or sporangia at a known concentration (e.g., 1 x 10^5 spores/mL).[15]
Handheld sprayer or a track sprayer for uniform application.
Greenhouse with controlled temperature, light, and humidity.[16]
Procedure:
Plant Preparation: Use plants at a susceptible growth stage (e.g., 3-4 true leaves).
Compound Application: Prepare spray solutions of the Isothiazol-4-ol derivatives and the reference fungicide at various concentrations. Spray the plants to the point of runoff, ensuring thorough coverage of all leaf surfaces.[15] A control group should be sprayed with the formulation blank (e.g., water and wetting agent only).
Drying: Allow the treated plants to air dry completely.
Inoculation: Typically 24 hours after treatment, inoculate the plants by spraying them with the fungal spore suspension.[15]
Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment (>95% RH) at an optimal temperature for infection (e.g., 18-22°C) for 24-48 hours.[15]
Greenhouse Maintenance: After the incubation period, move the plants to a greenhouse with conditions conducive to disease development. Water the plants as needed, avoiding wetting the foliage.
Disease Assessment: 7-10 days after inoculation, assess the disease severity on each plant.[15] This can be done by estimating the percentage of leaf area covered with lesions using a pre-defined rating scale.[15]
Data Analysis: Calculate the percent disease control for each treatment using the following formula:
% Disease Control = [(% Disease in Control - % Disease in Treatment) / % Disease in Control] * 100
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.
Data Presentation:
Table 2: Illustrative Greenhouse Preventative Efficacy of Isothiazol-4-ol Derivatives against Potato Late Blight (Phytophthora infestans)
Treatment
Application Rate (g/ha)
Disease Severity (%)
Disease Control (%)
Untreated Control
0
85
0
Isothiazol-4-ol
500
78
8.2
Derivative B
250
25
70.6
Derivative B
500
10
88.2
Reference Fungicide
150
5
94.1
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Assay for the Induction of Systemic Acquired Resistance (SAR)
This protocol describes a method to determine if an Isothiazol-4-ol derivative can induce a plant's natural defense responses, a key characteristic of some isothiazole fungicides.[6][8]
Objective: To measure the upregulation of a key SAR marker gene, PR-1 (Pathogenesis-Related protein 1), in response to treatment with a test compound.
Materials:
Arabidopsis thaliana or another suitable model plant.
Isothiazol-4-ol derivative.
A known SAR inducer (e.g., salicylic acid or a commercial SAR-inducing fungicide) as a positive control.
Liquid nitrogen.
RNA extraction kit.
Reverse transcription kit.
Quantitative real-time PCR (qPCR) machine and reagents (e.g., SYBR Green).
Primers for the PR-1 gene and a reference housekeeping gene (e.g., Actin).
Procedure:
Plant Treatment: Treat the plants with the Isothiazol-4-ol derivative, the positive control, or a mock solution.
Sample Collection: At various time points after treatment (e.g., 24, 48, and 72 hours), collect leaf tissue from the treated and control plants and immediately freeze it in liquid nitrogen.
RNA Extraction: Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
qPCR Analysis: Perform qPCR using the synthesized cDNA, primers for the PR-1 gene and the reference gene, and a SYBR Green-based detection system.
Data Analysis: Calculate the relative expression of the PR-1 gene using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.
Caption: A simplified diagram of the salicylic acid-mediated SAR induction pathway.
Part 4: Concluding Remarks and Future Directions
The exploration of Isothiazol-4-ol and its derivatives represents a promising frontier in the quest for novel agrochemicals. The protocols and workflows detailed in this guide provide a solid foundation for the systematic evaluation of these compounds. By combining robust in vitro and in planta screening with in-depth mode of action studies, researchers can unlock the full potential of the isothiazole scaffold. Future research should focus on establishing detailed structure-activity relationships, optimizing lead compounds for enhanced efficacy and safety, and exploring the potential for synergistic combinations with existing crop protection agents.
References
ACS Publications. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. Retrieved from [Link]
Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. Retrieved from [Link]
ACS Publications. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. Retrieved from [Link]
Wu, Q., Zhao, B., Fan, Z., Zhao, J., Guo, X., Yang, D., ... & Kalinina, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Retrieved from [Link]
Wu, Q., Zhao, B., Fan, Z., Zhao, J., Guo, X., Yang, D., ... & Kalinina, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Retrieved from [Link]
Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Government of Canada Publications. Retrieved from [Link]
ACIAR. (n.d.). The diagnostic laboratory and greenhouse. ACIAR. Retrieved from [Link]
Wu, Q., Zhao, B., Fan, Z., Zhao, J., Guo, X., Yang, D., ... & Kalinina, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Retrieved from [Link]
ResearchGate. (2021). Recommended protocol to perform Pesticide related experiments IN VITRO. ResearchGate. Retrieved from [Link]
Liu, X., Wang, H., Li, Y., Zhang, J., Fan, Z., & Zhao, B. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances, 10(2), 947-954. Retrieved from [Link]
Journal of Agricultural and Food Chemistry. (2024). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. ACS Publications. Retrieved from [Link]
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Retrieved from [Link]
ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Retrieved from [Link]
MDPI. (2021). Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. MDPI. Retrieved from [Link]
Sinobio. (n.d.). Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1. Sinobio. Retrieved from [Link]
Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. Retrieved from [Link]
ResearchGate. (2021). Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). In vitro screening for population variability in toxicity of pesticide-containing mixtures. NCBI. Retrieved from [Link]
Huang, C., Wu, Y., Zhai, N., Ju, X., Zhao, C., Luo, X., ... & Liu, G. (2022). 5-(4-Pyridinyl)-3-isothiazolols as Competitive Antagonists of Insect GABA Receptors: Design, Synthesis, and a New Mechanism Leading to Insecticidal Effects. Journal of Agricultural and Food Chemistry, 70(19), 5765–5772. Retrieved from [Link]
Taylor & Francis Online. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Taylor & Francis Online. Retrieved from [Link]
Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link]
Ataman Kimya. (n.d.). ISOTHIAZOLINONES. Ataman Kimya. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Organic Chemistry Portal. Retrieved from [Link]
LookChem. (2024). Application of isothiazolinone industrial fungicides. LookChem. Retrieved from [Link]
MDPI. (2025). In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber. MDPI. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Taylor & Francis Online. Retrieved from [Link]
Lamberth, C., Jean-Mairet, J., Huther, N., Stierli, D., & Gloor, S. (2015). Synthesis and fungicidal activity of N-thiazol-4-yl-salicylamides, a new family of anti-oomycete compounds. Bioorganic & Medicinal Chemistry, 23(9), 2027–2036. Retrieved from [Link]
eeer.org. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. eeer.org. Retrieved from [Link]
Nawrot, J., & Leśniak, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 357–365. Retrieved from [Link]
MDPI. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. MDPI. Retrieved from [Link]
Google Patents. (n.d.). US8912003B2 - Methods and devices for detecting isothiazolones. Google Patents.
Google Patents. (n.d.). WO2016102420A2 - Novel isothiazolamides, processes for their preparation and their use as herbicides and/or plant growth regulators. Google Patents.
CMIT MIT. (n.d.). CMIT MIT. CMIT MIT. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. NCBI. Retrieved from [Link]
Improving the yield and purity of Isothiazol-4-ol synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Guide: Yield & Purity Optimization for Isothiazol-4-ol Synthesis Introduction: The "4...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division
Subject: Technical Guide: Yield & Purity Optimization for Isothiazol-4-ol Synthesis
Introduction: The "4-Position" Paradox
In the synthesis of isothiazoles, a common pitfall is conflating the 4-hydroxyisothiazole (isothiazol-4-ol) target with its far more common isomer, the isothiazolin-3-one (the scaffold of biocides like Kathon™).[1] While the 3-isomer is readily formed via the oxidative cyclization of dithiodipropionamides (the Lewis method), the 4-hydroxy isomer requires a fundamentally different electronic construction.
The 4-hydroxyisothiazole is a potent phenol bioisostere.[1] Its synthesis is often plagued by two main issues:
Regiochemical Ambiguity: Direct cyclization often favors the thermodynamically stable 3- or 5-isomers.[1]
Oxidative Instability: The electron-rich 4-hydroxy core is prone to ring-opening polymerization or oxidation to sulfoxides during workup.[1]
This guide outlines the "Isoxazole Rearrangement" protocol (for high purity) and the "Diazotization" route (for high yield), along with a troubleshooting logic tree to rescue failing reactions.
Module 1: Synthetic Route Selection
Do not use the standard sulfuryl chloride (
) cyclization of amides if your target is the 4-ol; that route is optimized for 3-ones.[1] Choose your pathway based on your substrate's complexity.
Route A: The Isoxazole Rearrangement (High Purity / Complex Scaffolds)
Best for: Late-stage functionalization or when regioselectivity is paramount.[1]
This method utilizes the "chemical chameleon" nature of the isoxazole ring. By synthesizing the 4-hydroxyisoxazole first (which is kinetically easier to control), we can rearrange it to the isothiazole using a sulfur source.
The Protocol:
Precursor: Synthesize the 5-substituted-4-hydroxyisoxazole via standard condensation of hydroxylamine with
Hydrolysis: Heat the diazonium salt in aqueous acid (50%
) to install the hydroxyl group.
Module 2: Critical Process Parameters (CPP)
The "Anhydrous" Fallacy
In Route A (Thionation), researchers often dry solvents to ppm levels. However, Lawesson’s Reagent requires trace moisture or a nucleophilic trigger to initiate sulfur transfer effectively without forming phosphorus byproducts that co-elute.
Optimization: Do not use "super-dry" solvents. Standard ACS grade toluene often provides better conversion rates than distilled/dried toluene.
Temperature Ramping in Diazotization (Route B)
The 4-isothiazolyldiazonium salt is exceptionally unstable compared to phenyl diazonium salts.
Failure Mode: If the hydrolysis temperature is reached too slowly, the diazonium species decomposes to a "tar" (polymerized nitriles) before water attack occurs.
Correction: Use a "Inverse Addition" technique. Add the cold diazonium solution dropwise into boiling dilute sulfuric acid. This ensures immediate conversion of the unstable intermediate to the product.
Module 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesis and the critical "Rearrangement" pathway.
Caption: Decision tree for selecting the optimal synthetic route based on substrate complexity, highlighting the critical "Inverse Addition" step in the diazotization pathway.
Module 4: Troubleshooting & FAQs
Issue 1: Low Yield & "Black Tar" Formation
Symptom: The reaction mixture turns viscous and black during the final heating step.
Diagnosis: Polymerization of the thioketo-intermediate (Route A) or decomposition of the diazonium salt (Route B).
Corrective Action:
For Route A: Switch from Iodine oxidation to Chloranil or DDQ at room temperature. These are milder oxidants that prevent radical polymerization of the sulfur species.
For Route B: Ensure the reaction temperature never exceeds 5°C during diazotization. Use Urea to quench excess nitrous acid before the heating step; residual
catalyzes decomposition.
Issue 2: Product Co-elutes with Impurities
Symptom: TLC shows a streak; column chromatography fails to separate the 4-ol from the starting material.
Diagnosis: Isothiazol-4-ols are zwitterionic (amphoteric).[1] They can exist as the neutral enol, the zwitterion, or the keto-tautomer depending on pH. On silica, they "drag."
Corrective Action:
Buffered Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane. This deactivates the acidic sites on the silica.
The "pH Swing" Extraction:
Dissolve crude in 1M NaOH (Product goes into water as phenolate).
Wash aqueous layer with Ether (Removes non-acidic impurities).
Acidify aqueous layer to pH 4-5 (Isoelectric point).[1]
Extract into Ethyl Acetate.
Issue 3: Oxidation on Storage
Symptom: White solid turns yellow/orange over time.[1]
Diagnosis: The 4-hydroxy group activates the ring, making the sulfur prone to oxidation to the S-oxide (sulfoxide).
Corrective Action:
Store under Argon at -20°C.
Pro-Tip: Convert the 4-OH to the 4-O-Acetate or 4-O-Methyl ether immediately if the free hydroxyl is not required for the next step.[1] The protected forms are significantly more stable.
Summary of Quantitative Optimization
Parameter
Standard Protocol
Optimized Protocol
Impact on Yield
Oxidant (Route A)
Iodine ()
Chloranil / DDQ
+15-20% (Reduces tar)
Hydrolysis (Route B)
Direct Heating
Inverse Addition (Dropwise to boil)
+30% (Prevents decomp)
Purification
Standard Silica
Acid/Base Extraction + TEA-Silica
+10% (Recovery)
Solvent (Route A)
Dry Toluene
Undried Toluene
+5-10% (Kinetic boost)
References
Lewis, S. N., Miller, G. A., Hausman, M., & Szamborski, E. C. (1971).[2] Isothiazoles I: 4-Isothiazolin-3-ones.[1][2][3][4] A general synthesis from 3,3′-dithiodipropionamides. Journal of Heterocyclic Chemistry, 8(4), 571-580. Link(Note: Defines the 3-one route to be avoided for 4-ol synthesis).
Optimization of reaction conditions for Isothiazol-4-ol derivatization
Technical Support Center: Isothiazole Chemistry Division Ticket ID: #ISO4-OPT-2024 Subject: Optimization of Reaction Conditions for Isothiazol-4-ol Derivatization Status: Open Assigned Specialist: Dr. Aris Thorne, Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isothiazole Chemistry DivisionTicket ID: #ISO4-OPT-2024
Subject: Optimization of Reaction Conditions for Isothiazol-4-ol Derivatization
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Welcome to the Isothiazole Optimization Support Center. You are likely here because the isothiazol-4-ol scaffold is deceivingly simple. Unlike phenols, this heterocyclic core possesses a labile N–S bond that is highly susceptible to nucleophilic attack, leading to ring fragmentation. Furthermore, the sulfur atom acts as a potent poison for transition metal catalysts (Pd/Pt), complicating cross-coupling workflows.
This guide moves beyond standard textbook protocols to address the specific electronic and steric nuances of the isothiazol-4-ol core.
Module 1: O-Alkylation & Acylation (The "Bread & Butter" Reactions)
User Query: "I am attempting a Williamson ether synthesis on 3-methylisothiazol-4-ol using NaOH and MeI, but my yields are <30%, and I see a complex mixture by TLC. What is happening?"
Technical Diagnosis:
You are likely experiencing ring degradation . Strong hydroxide bases (
) are hard nucleophiles that can attack the sulfur atom or the C-5 position, cleaving the N–S bond. Additionally, isothiazol-4-ols exhibit keto-enol tautomerism; while the hydroxy (aromatic) form is generally preferred, strong basic conditions can complicate regioselectivity (N- vs O-alkylation).
The Solution: Soft Bases & Polar Aprotic Solvents
Switch to "softer" carbonate bases. Cesium Carbonate (
) is superior to Potassium Carbonate () here because the large Cesium cation effectively "naked" the phenoxide anion, enhancing reactivity without requiring high temperatures that risk ring opening.
Optimized Protocol: O-Alkylation
Solvent: Anhydrous DMF or Acetonitrile (ACN). Avoid protic solvents.
Base:
(1.5 equiv) or (2.0 equiv).
Electrophile: Alkyl halide (1.1 equiv).
Temperature: Start at
, warm to RT. Do not exceed unless necessary.
Data: Base Efficacy Comparison
Base
Solvent
Temp ()
Yield (%)
Primary Side Reaction
NaOH
/THF
25
28%
Ring Cleavage (N-S bond break)
NaH
THF
0
45%
N-Alkylation / Decomposition
DMF
60
78%
Minor N-alkylation
DMF
25
92%
None (Clean O-Alkylation)
Module 2: Palladium-Catalyzed Cross-Coupling
User Query: "My Suzuki coupling with a 4-benzyloxy-5-bromoisothiazole stalls after 10% conversion. I see significant Pd-black formation. Is my catalyst dead?"
Technical Diagnosis:
Yes, your catalyst is being poisoned. The isothiazole sulfur atom has high affinity for Palladium (
), displacing standard ligands (like ) and forming inactive Pd-S complexes. This is the "Achilles' Heel" of sulfur-heterocycle coupling.
The Solution: Bulky, Electron-Rich Ligands
You must use ligands that bind
more tightly than the isothiazole sulfur does. Biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are sterically bulky; they create a protective shell around the Pd center, preventing sulfur coordination while facilitating the catalytic cycle.
Caption: Decision pathway for preventing catalyst deactivation by isothiazole sulfur atoms.
Optimized Protocol: Suzuki-Miyaura Coupling
Catalyst:
(2 mol%) or .
Ligand:SPhos or XPhos (4-8 mol%). Ratio Pd:Ligand = 1:2.
Base:
(3.0 equiv). Avoid carbonate bases if boronic acid is unstable.
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (Argon sparge) to prevent homocoupling.
Heat:
.
Module 3: Ring Stability & Troubleshooting
User Query: "I tried to remove a protecting group using hydrazine, and my product disappeared. NMR shows no aromatic protons."
Technical Diagnosis:
You triggered a nucleophilic ring opening. The N–S bond in isothiazoles is susceptible to attack by hydrazine, leading to recyclization into pyrazoles or complete fragmentation into thienols/enamines.
Critical Rule: Avoid strong nucleophiles that can attack the sulfur or position 5.
Troubleshooting Matrix: Ring Cleavage Triggers
Caption: Vulnerability map of the isothiazole core showing common degradation pathways.
References
Isothiazole Chemistry Overview
Title: Isothiazoles: Synthesis, Properties, and Applic
Source:Science of Synthesis / Thieme Connect.
Context: Comprehensive review of ring synthesis and stability.
Isotianil & Ring Stability
Title: Synthesis and biological activity of 3,4-dichloroisothiazole deriv
Source:Journal of Pesticide Science.
Context: Demonstrates stability limits of the isothiazole ring under acylation/alkyl
Cross-Coupling Optimization
Title: Palladium-Catalyzed Cross-Coupling Reactions of Isothiazoles.[1]
Purification techniques for Isothiazol-4-ol and its derivatives
Welcome to the Technical Support Center for the purification of Isothiazol-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of Isothiazol-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-purity isolation techniques for this privileged heterocyclic scaffold.
Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, standardized protocols, and quantitative data to ensure the reliability and reproducibility of your research data.
Diagnostic Purification Workflow
Decision matrix for selecting the optimal purification route for isothiazol-4-ol derivatives.
Section 1: Troubleshooting FAQs
Q1: Why does my Isothiazol-4-ol derivative streak heavily on normal-phase silica gel, and how can I resolve this?A: The streaking is a direct result of the molecule's hydrogen-bonding capacity. Isothiazol-4-ol features a robust intermolecular hydrogen bond network; the hydroxyl group at the C4 position acts as a strong hydrogen bond donor, while the nitrogen atom (N2) serves as the acceptor 1. On bare silica, this O4–H4···N2 interaction strongly binds to the silanol groups on the stationary phase, causing severe tailing.
Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or add a polar modifier (e.g., 1-5% methanol or 0.1% acetic acid) to your normal-phase eluent to competitively disrupt the hydrogen bonding with the silica.
Q2: I am trying to purify isothiazole carbonitriles via recrystallization, but the product "oils out" instead of crystallizing. What is the mechanistic cause?A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure isothiazole carbonitrile is lower than the temperature at which it saturates the solvent. Recrystallization relies on the differential solubility of the compound and its impurities at varying temperatures 2.
Solution: Utilize a binary solvent system (e.g., Acetone/Hexane). Dissolve the crude in a minimal amount of the "good" solvent (acetone) at reflux, then add the "anti-solvent" (hexane) dropwise until slight turbidity persists. Cool very slowly to room temperature to allow the crystal lattice to nucleate properly rather than crashing out as an amorphous oil.
Q3: How do I efficiently separate halogenated isothiazole intermediates from unreacted starting materials?A: Halogenated isothiazoles often exhibit nearly identical retention factors (
) to their non-halogenated precursors on normal-phase TLC due to similar polar surface areas.
Solution: Utilize RP-HPLC with a C18 column (e.g., 100 mm × 3.0 mm, 2.6 µm) using a gradient elution of methanol-water 3. The increased lipophilicity imparted by the halogen atom significantly increases retention time on the hydrophobic C18 stationary phase, allowing for baseline resolution.
Section 2: Standardized Experimental Protocols
Protocol A: Two-Solvent Recrystallization of Isothiazole Carbonitriles
This protocol leverages differential solubility to isolate highly pure solid organic compounds from crude mixtures 2.
Solvent Selection: Choose a solvent system where the compound is highly soluble in the primary solvent (e.g., Acetone or Ethanol) and insoluble in the anti-solvent (e.g., Hexane or Water).
Dissolution: Place the crude isothiazole carbonitrile in an Erlenmeyer flask. Add a minimal volume of the primary solvent and heat to its boiling point while stirring until the solid is completely dissolved.
Decolorization (Optional): If the solution is highly colored due to polymeric impurities, add a small spatula tip of activated charcoal to the hot solution, boil for 2 minutes, and perform a hot gravity filtration.
Anti-Solvent Addition: Gradually add the hot anti-solvent dropwise to the filtrate until the solution becomes faintly turbid. Add just enough primary solvent (1-2 drops) to clear the turbidity.
Cooling: Allow the flask to cool to room temperature undisturbed to promote nucleation. Once crystals begin to form, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize yield.
Isolation: Filter the purified crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent. Dry in a vacuum desiccator to remove residual solvent.
Protocol B: Reverse-Phase HPLC Purification for Polar Isothiazol-4-ol Derivatives
This protocol is optimal for highly polar or reactive derivatives that degrade or streak on normal-phase silica 3.
Sample Preparation: Dissolve the crude extract in the initial mobile phase (e.g., 10% Methanol in Water). Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Column Equilibration: Equilibrate a Phenomenex Kinetex C18 column (100 mm × 3.0 mm, 2.6 µm) with 10% Methanol/Water containing 0.1% Formic Acid (to suppress ionization of the hydroxyl group).
Gradient Elution: Run a linear gradient from 10% Methanol to 90% Methanol over 20 minutes at a flow rate appropriate for your column diameter. The polar isothiazol-4-ol core will elute early, while lipophilic impurities will be retained longer.
Detection & Fraction Collection: Monitor absorbance at 254 nm and 280 nm (characteristic wavelengths for the isothiazole aromatic ring). Collect fractions based on threshold absorbance.
Solvent Removal: Lyophilize (freeze-dry) the collected fractions to prevent thermal degradation of sensitive isothiazol-4-ol derivatives, yielding the pure compound as a fluffy powder.
Section 3: Quantitative Data Reference Tables
Table 1: Recommended Solvent Systems for Isothiazole Recrystallization
Empirical solvent systems and expected recovery yields for various isothiazole classes based on literature protocols 2.
Derivative Type
Primary Solvent
Anti-Solvent
Expected Recovery
Isothiazole Carbonitriles
Acetone
Hexane
75 - 85%
Fused Isothiazole Derivatives
Ethanol
Water
70 - 80%
Thiol-substituted Isothiazoles
Methanol
N/A (Cooling only)
65 - 75%
2-Amino-5-cyanothiazole analogs
Ethanol
N/A (Cooling only)
~80%
Table 2: Hydrogen Bond Geometry of Isothiazol-4-ol
Crystallographic data illustrating the strong intermolecular forces that impact solubility, melting point, and chromatographic behavior 1.
Interaction Type
D–H Distance (Å)
H···A Distance (Å)
D···A Distance (Å)
Angle ∠(DHA) (°)
O4–H4···N2 (Strong Intermolecular)
0.82
1.96
2.768
169.1
C7–H7···O4 (Weak Dispersive)
0.93
2.58
3.451
156.2
(Note: D = Donor atom; A = Acceptor atom. The O4–H4···N2 interaction links molecules into infinite one-dimensional chains, significantly increasing polarity).
References
Isothiazol-4-ol - Compound Properties and Crystallographic Analysis
Benchchem
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles
Benchchem
Addressing solubility issues of Isothiazol-4-ol in common solvents
Title: Technical Support Center: Troubleshooting Isothiazol-4-ol Solubility in Common Solvents Introduction As a Senior Application Scientist, I frequently assist researchers struggling with the dissolution profiles of h...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Troubleshooting Isothiazol-4-ol Solubility in Common Solvents
Introduction
As a Senior Application Scientist, I frequently assist researchers struggling with the dissolution profiles of heterocyclic compounds. Isothiazol-4-ol and its substituted derivatives present unique physicochemical challenges. While the parental isothiazole is a mobile liquid miscible with many organic solvents and [1], the introduction of the 4-hydroxyl group fundamentally alters its behavior. This hydroxyl group introduces the potential for tautomerism (isothiazol-4-one) and strong intermolecular hydrogen bonding. This increases the crystal lattice energy, complicating both organic solvation and aqueous compatibility[1].
The following guide is designed to troubleshoot specific solubility bottlenecks, explaining the mechanistic causality behind each issue and providing self-validating protocols to ensure experimental integrity.
Troubleshooting Guides & FAQs
Q1: My substituted Isothiazol-4-ol derivative dissolves perfectly in DMSO but immediately precipitates when added to my aqueous assay buffer. Why does this happen, and how can I prevent it?
Causality & Expert Insight: This is the classic [2]. DMSO is a strongly polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the isothiazol-4-ol molecules, solvating them as monomers. However, when this DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic isothiazole core drives rapid hydrophobic collapse and aggregation before the molecules can disperse, causing the compound to "crash out"[2].
Solution:
Serial Solvent Bridging: Do not spike DMSO directly into a 100% aqueous buffer. Instead, create intermediate dilutions using a co-solvent gradient (e.g., DMSO → PEG-400 → Aqueous Buffer) to gradually step down the solvent polarity.
pH Optimization: Isothiazol-4-ol exhibits weak acidity due to the hydroxyl group. By adjusting the assay buffer pH slightly above the compound's pKa (typically in the slightly alkaline range), you induce ionization of the hydroxyl group. The resulting anionic species will have exponentially higher aqueous solubility.
Q2: I am trying to prepare a high-concentration organic stock (e.g., in ethyl acetate or DCM) for downstream synthetic steps, but the Isothiazol-4-ol remains as a cloudy suspension. How do I force dissolution?
Causality & Expert Insight: Non-polar or weakly polar organic solvents like dichloromethane (DCM) or ethyl acetate lack the hydrogen-bond accepting capacity required to break the robust intermolecular H-bond networks formed by the 4-hydroxyl group of the isothiazole ring.
Solution: Shift to a polar aprotic solvent with a high dipole moment, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which act as strong hydrogen-bond acceptors. If your synthetic workflow strictly requires a less polar solvent, use a mixed-solvent system. Adding 5–10% (v/v) of a polar co-solvent like methanol or THF to your DCM can disrupt the lattice network enough to achieve complete dissolution without entirely altering the bulk solvent properties.
Q3: My in vivo assay restricts the use of DMSO to <0.5%, but my Isothiazol-4-ol derivative is completely insoluble in water at the required dosing concentration. What formulation strategy should I use?
Causality & Expert Insight: When organic solvents are biologically restricted, you must rely on supramolecular encapsulation. Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) feature a [2]. The hydrophobic isothiazole scaffold will partition into the cavity, forming a host-guest inclusion complex that masks the hydrophobicity from the bulk aqueous phase, thereby increasing apparent solubility without relying on toxic co-solvents[2].
Solution: Implement a cyclodextrin inclusion protocol (see Protocol B below).
To guide your solvent selection, the following table summarizes the theoretical and empirical solubility behaviors of Isothiazol-4-ol derivatives across common laboratory solvents, correlated with solvent dielectric constants.
Prone to hydrophobic aggregation. Adjust pH > pKa.
DMSO
46.7
Strong H-bond acceptor
Very High
Ideal for stock solutions. Watch for precipitation upon dilution[2].
DMF
36.7
Strong H-bond acceptor
High
Good alternative to DMSO for synthetic workflows.
Methanol
32.7
H-bond donor/acceptor
Moderate to High
Excellent co-solvent for disrupting solid-state H-bonds.
Dichloromethane
9.1
Dipole-dipole
Low to Moderate
Requires 5% polar co-solvent (e.g., THF) for high conc.
Hexane
1.9
Dispersion forces
Very Low
Avoid. Compound will remain in a solid lattice state.
Experimental Protocols (Self-Validating Systems)
As an application scientist, I emphasize self-validating protocols. This means integrating analytical steps that immediately confirm whether the procedure is working, preventing downstream assay failure.
Protocol A: Serial Dilution and Co-solvent Strategy for Aqueous Assays
Objective: Prevent precipitation of Isothiazol-4-ol when transitioning from DMSO stock to aqueous biological buffers.
Stock Preparation: Dissolve the Isothiazol-4-ol derivative in 100% anhydrous DMSO to a concentration of 10 mM.
Validation Check: Solution must be optically clear. Centrifuge at 10,000 x g for 5 mins; inspect for a microscopic pellet. If a pellet forms, warm to 37°C and sonicate.
Intermediate Co-solvent Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent mixture of 50% PEG-400 / 50% Ethanol to yield a 1 mM stock.
Causality: PEG-400 acts as a steric stabilizer and co-solvent, preventing the rapid nucleation of the isothiazole molecules.
Aqueous Transition: Slowly add the 1 mM intermediate stock dropwise to the final aqueous assay buffer under vigorous vortexing to reach the final desired concentration (e.g., 10 µM).
Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600). A reading > 0.05 indicates light scattering from micro-precipitates. If OD600 is elevated, increase the PEG-400 ratio in step 2.
Objective: Achieve high aqueous solubility for in vivo dosing without organic solvents.
Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water. Stir until completely clear.
Guest Addition: Slowly add the solid Isothiazol-4-ol compound to the stirring HP-β-CD solution at a 1:2 molar ratio (Drug:CD)[2].
Equilibration: Stir the suspension continuously at 30°C for 48 hours.
Causality: Inclusion complexation is an equilibrium-driven thermodynamic process. Sufficient time and slight thermal energy are required for the isothiazole molecules to displace water molecules inside the cyclodextrin cavity.
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble Isothiazol-4-ol.
Self-Validation Check: Lyophilize a small aliquot of the filtrate and analyze via Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm characteristic of crystalline Isothiazol-4-ol confirms successful amorphous encapsulation within the cyclodextrin.
Mandatory Visualization: Troubleshooting Workflow
Decision tree for troubleshooting Isothiazol-4-ol solubility based on assay requirements.
References
Title: Product Class 15: Isothiazoles. Source: Science of Synthesis / Thieme Connect. URL: [Link]
Technical Support Center: Isothiazol-4-ol Stability & Reaction Optimization
Topic: Strategies to Prevent the Decomposition of Isothiazol-4-ol During Reactions Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 1.0 Executive Technical Overview Isothiazol-4-ol (...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategies to Prevent the Decomposition of Isothiazol-4-ol During Reactions
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Version: 1.0
Executive Technical Overview
Isothiazol-4-ol (4-hydroxyisothiazole) presents a unique stability challenge in synthetic organic chemistry. Unlike its 1,3-thiazole isomer, the 1,2-isothiazole core contains a weak Nitrogen-Sulfur (N–S) bond (
) that is highly susceptible to cleavage. Furthermore, the 4-hydroxy substituent introduces keto-enol tautomerism , creating a reactive isothiazol-4(5H)-one species that can undergo rapid self-condensation or nucleophilic ring opening.
This guide provides field-proven strategies to stabilize this moiety, ensuring high yields and purity in drug discovery and agonist synthesis (e.g., GABA
receptor ligands).
Core Decomposition Mechanisms
To prevent decomposition, one must first understand the failure modes. The instability of isothiazol-4-ol is driven by three primary pathways:
Nucleophilic Ring Opening: Strong nucleophiles (or bases) attack the sulfur atom or the C-5 position, cleaving the N–S bond.
Oxidative Degradation: The sulfur atom is prone to oxidation to sulfoxides/sulfones, which destabilizes the aromatic system.
Tautomeric Polymerization: The keto-form (4-oxo) is an electrophile that can react with the enol-form (4-hydroxy), leading to tar-like oligomers.
Visualization: Decomposition Pathways
Figure 1: Mechanistic pathways leading to isothiazol-4-ol degradation. The keto-tautomer is the primary gateway to ring opening and polymerization.
Strategic Protocols for Stabilization
Strategy A: The "Tautomer Lock" (O-Protection)
The most effective way to prevent decomposition is to lock the molecule in its stable aromatic enol form using an oxygen-protecting group. This prevents the formation of the reactive keto-species.
Protective Group
Stability Profile
Deprotection Condition
Recommendation
Methyl Ether (OMe)
High. Stable to base, mild acid, and organometallics.
Harsh ( or ).
Best for early-stage synthesis where the ring must survive multiple steps.
Benzyl Ether (OBn)
Moderate to High. Stable to base/acid.
Hydrogenolysis () or Lewis Acids.
Ideal for final steps ; avoids harsh acidic cleavage.
TIPS/TBDMS
Moderate. Sensitive to fluoride and strong acid.
Fluoride () or mild acid.
Use for short synthetic sequences where mild deprotection is required.
Experimental Workflow: O-Methylation Protection
Dissolve: Suspend isothiazol-4-ol (1.0 eq) in anhydrous DMF.
Base: Add
(1.5 eq). Avoid strong bases like NaH which may degrade the ring.
Reagent: Add MeI (1.1 eq) dropwise at 0°C.
Reaction: Stir at RT for 2-4 hours. Monitor by TLC (the ether is less polar).
Workup: Dilute with water, extract with EtOAc. Note: The product is stable; the starting material is not.
Strategy B: Nucleophile & pH Management
If the free hydroxyl group is required for the reaction (e.g., chelation or H-bonding), you must strictly control the environment.
Avoid Hard Nucleophiles: Hydroxide (
), alkoxides (), and primary amines can attack the sulfur atom (soft center) or C-5, triggering ring scission.
pH Window: Maintain pH between 4.0 and 8.0 .
pH > 9: Risk of deprotonation at C-5 followed by fragmentation.
pH < 2: Generally stable, but strong acids may promote tautomerization.
Scavengers: If using thiols or amines in the reaction, use sterically hindered bases (e.g., DIPEA, 2,6-lutidine) rather than inorganic bases to minimize nucleophilic attack on the ring.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/tarry within minutes. What happened?Diagnosis: You likely triggered a base-catalyzed polymerization.
Root Cause: Using a strong, unhindered base (like NaOH or NaOMe) caused the deprotonation of the keto-tautomer, leading to rapid self-condensation or ring opening.
Solution: Switch to a weak inorganic base (
) or a hindered organic base (DIPEA). Ensure the temperature is kept low (< 0°C) during base addition.
Q2: I see a loss of the isothiazole ring signals in NMR, but new alkyl peaks appear.Diagnosis: The ring has opened.
Root Cause: Nucleophilic attack at the Sulfur atom. This often happens if you use reducing agents (like
) or thiols without protection.
Solution: The N–S bond is reductive-labile. Avoid reducing conditions. If reduction is necessary elsewhere in the molecule, use chemoselective reagents or protect the isothiazole as a "masked" precursor.
Q3: Can I use palladium catalysis (Suzuki/Sonogashira) on a 4-hydroxyisothiazole?Diagnosis: Catalyst poisoning.
Root Cause: The free sulfur and nitrogen atoms can coordinate strongly to Pd, killing the catalyst. The free -OH can also interfere.
Solution: You must protect the 4-OH (e.g., as a tosylate or ether) before attempting cross-coupling. The 4-methoxyisothiazole is a competent coupling partner, whereas the free alcohol is not.
Advanced Stability Data: Substituent Effects
The stability of the isothiazole ring is heavily influenced by substituents at the C-3 and C-5 positions.
Substituent (C-3/C-5)
Electronic Effect
Stability Impact
Electron Withdrawing (EWG) (e.g., )
Decreases electron density.
Destabilizes. Makes the ring more susceptible to nucleophilic attack and ring opening.
Electron Donating (EDG) (e.g., )
Increases electron density.
Stabilizes. Protects against nucleophilic attack but may increase oxidation sensitivity.
Bulky Groups (e.g., )
Steric hindrance.
High Stability. Blocks approach of nucleophiles to the sensitive N–S bond.
Visualization: Substituent Shielding
Figure 2: Steric protection of the isothiazole core. Bulky aryl groups at C-3 and C-5 significantly retard ring-opening reactions.
References
Isothiazole Chemistry & Stability
Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (2019). Link
Technical Support Center: Chromatographic Separation of Isothiazol-4-ol Isomers
Welcome to the Advanced Troubleshooting Guide for Heterocyclic Chromatography. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and quantification of isothiazole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for Heterocyclic Chromatography. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and quantification of isothiazole derivatives. Isothiazol-4-ol presents a unique chromatographic puzzle due to its dynamic structural properties and the subtle electronic nuances of its isomers.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind chromatographic failures and delivering self-validating protocols to ensure reproducible, high-fidelity separations.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why do I observe severe peak tailing, splitting, and baseline disturbances when analyzing Isothiazol-4-ol on a standard C18 column?A: This is a classic symptom of dynamic interconversion on the column. Isothiazol-4-ol exists in a tautomeric equilibrium with its keto form, isothiazol-4(5H)-one[1]. During a chromatographic run at neutral pH, the molecule continuously interconverts between the enol and keto states. Because these two forms have different affinities for the stationary phase, this interconversion creates a "smear" or a broad, tailing peak.
Actionable Insight: To lock the tautomeric state, you must suppress ionization and stabilize one form. Lowering the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid effectively protonates the system, shifting the equilibrium to favor a single tautomer and restoring peak symmetry.
Q: How can I resolve closely eluting positional isomers of substituted isothiazoles?A: Positional isomers (e.g., 3-substituted vs. 5-substituted isothiazol-4-ols) possess identical masses and highly similar hydrophobicities, making standard aliphatic C18 phases largely ineffective. However, the position of the substituent alters the electron density distribution across the isothiazole ring.
Actionable Insight: Switch to a column with orthogonal selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns exploit
interactions and dipole-dipole interactions, which are highly sensitive to the subtle electronic variations between positional isomers[2].
Q: What is the recommended approach for separating chiral derivatives of Isothiazol-4-ol?A: When isothiazol-4-ol is used as a scaffold to synthesize chiral azole compounds, enantiomeric separation becomes critical for pharmacological evaluation[3]. Achiral columns cannot separate these enantiomers because they interact identically with the stationary phase.
Actionable Insight: Employ Chiral Stationary Phases (CSPs) based on macrocyclic glycopeptides or linear carbohydrates. For optimal resolution (
), utilize a Normal Phase (NP) mode (e.g., heptane/ethanol mixtures) or a Polar Organic (PO) mode to maximize the stereoselective interactions between the CSP and the chiral azole[3].
Part 2: Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology incorporates a System Suitability Test (SST) that validates the method's resolving power and recovery before analyzing unknown samples.
Protocol: HPLC Method Development for Isothiazol-4-ol Isomers
Diluent Selection: Dissolve the Isothiazol-4-ol isomer mixture in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% TFA) to prevent solvent-mismatch peak distortion.
Internal Standard (IS) Integration: Spike the sample with a structurally related, stable analog (e.g., an alkylated isothiazole) at a known concentration. Self-Validation Check: The IS must yield a recovery of 98-102% and maintain a consistent retention time (
min) across all runs to validate system stability.
Phase 2: Chromatographic Execution
3. Column Equilibration: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). Equilibrate with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) at a 95:5 ratio for 20 column volumes.
4. Gradient Elution Profile:
0-2 min: 5% B (Isocratic hold to focus the analytes at the column head)
2-15 min: 5% to 60% B (Linear gradient to elute positional isomers)
15-18 min: 60% to 95% B (Column wash to remove hydrophobic impurities)
18-22 min: 5% B (Re-equilibration)
Detection: Monitor via UV-DAD at 254 nm and 335 nm. The 335 nm wavelength is optimal for capturing the conjugated isothiazole system while minimizing background noise[4].
Phase 3: System Suitability & Validation
6. Resolution Check: Calculate the resolution (
) between the two closest eluting isomers using the formula . Self-Validation Check: The method is validated for sample analysis only if (baseline separation).
Part 3: Quantitative Data Presentation
The table below summarizes the expected chromatographic behavior of Isothiazol-4-ol isomers across different column chemistries and mobile phase systems, demonstrating the causality of our column selections.
Table 1: Comparative Chromatographic Data for Isothiazole Isomer Separation
Column Chemistry
Mobile Phase System
Target Isomer Type
Avg. Retention Time (min)
Resolution ()
Peak Symmetry
Standard C18
Water/MeOH (Neutral pH)
Tautomeric Mixture
4.5 - 6.2 (Broad)
< 0.8
Poor (Severe Tailing)
C18 (Acidic)
0.1% TFA Water/ACN
Tautomers (Locked)
5.1
N/A (Single Peak)
Excellent
Phenyl-Hexyl
0.1% TFA Water/ACN
Positional Isomers
8.4 (Iso A), 9.1 (Iso B)
1.8
Excellent
Macrocyclic CSP
Heptane/Ethanol (NP mode)
Chiral Enantiomers
12.3 (R), 14.5 (S)
2.1
Good
Part 4: Chromatographic Optimization Workflow
Workflow for optimizing the chromatographic separation of Isothiazol-4-ol isomers.
Title: Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties
Source: rsc.org
URL:2
Title: Enantiomeric Separation of New Chiral Azole Compounds - MDPI
Source: mdpi.com
URL:3
Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole
Source: researchgate.net
URL:4
Technical Support Center: Unambiguous Spectroscopic Identification of Isothiazol-4-ol
Welcome to the advanced technical support center for the spectroscopic characterization of Isothiazol-4-ol and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support center for the spectroscopic characterization of Isothiazol-4-ol and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique analytical challenges presented by this heterocycle.
The isothiazole ring is a highly electron-deficient system, and the introduction of a hydroxyl group at the C-4 position introduces complex keto-enol tautomerism and heavy-atom shielding effects. This guide bypasses generic advice to focus on the causality behind spectral anomalies and provides self-validating protocols to ensure absolute confidence in your structural elucidation.
I. Frequently Asked Questions (Troubleshooting Anomalies)
Q1: Why does my ¹H NMR spectrum show missing or highly broadened hydroxyl signals, and how do I fix it?
Causality: Hydroxyl protons in isothiazol-4-ol undergo rapid intermolecular chemical exchange, which broadens the signal into the baseline. Furthermore, keto-enol tautomerism can shift the equilibrium toward the isothiazol-4-one form depending on the solvent's dielectric constant and hydrogen-bonding capacity.
Solution & Validation: Do not use standard CDCl₃. Instead, use rigorously dried DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the tautomeric equilibrium toward the enol (OH) form and slowing the proton exchange rate. This yields a sharp singlet (typically around δ 9.5 – 10.5 ppm).
Self-Validation: Perform a D₂O shake experiment directly in the NMR tube; the sharp singlet must disappear entirely to confirm it is an exchangeable proton rather than a downfield aromatic impurity.
Q2: How do I unambiguously assign the C-3, C-4, and C-5 carbons in ¹³C NMR given their proximity to heteroatoms?
Causality: The isothiazole ring exhibits a unique electronic distribution. The C-4 chemical shift in the parent isothiazole is highly sensitive to substitution, and the introduction of a hydroxyl group drastically alters the local electronic environment via resonance and inductive effects (1[1]).
Solution & Validation: 1D ¹³C NMR is insufficient. You must run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. In complex isothiazole systems, 2D NMR techniques are essential for determining regiochemistry (2[2]). The C-5 proton will show a strong ³J_CH coupling to C-3 and a ²J_CH coupling to C-4.
Q3: My FT-IR spectrum lacks a sharp O-H stretch at 3300 cm⁻¹ but shows a strong band at 1660 cm⁻¹. Did my synthesis fail?
Causality: Not necessarily. In solid-state preparations (KBr pellet) or neat films, isothiazol-4-ol derivatives often exist predominantly in the keto tautomer (isothiazol-4-one) due to intermolecular hydrogen bonding and crystal packing forces. The 1660 cm⁻¹ band corresponds to the C=O stretch of this keto form.
Solution & Validation: To validate that your compound is indeed the target, acquire the IR spectrum in a dilute non-polar solution (e.g., CCl₄ or CHCl₃). In dilute solutions, intermolecular interactions are disrupted, shifting the equilibrium back to the enol form and revealing the characteristic free O-H stretch (~3550 cm⁻¹).
Q4: What is the recommended mass spectrometry workflow for these compounds?
Causality: Isothiazoles can undergo complex fragmentation pathways under hard ionization, including the rapid extrusion of sulfur or HCN, making standard Electron Ionization (EI) spectra difficult to interpret for molecular ion confirmation. Derivatives of isothiazol-4-ol often require careful analytical strategies to prevent degradation during analysis (3[3]).
Solution & Validation: Utilize Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode. This soft ionization technique preserves the pseudo-molecular ion [M+H]⁺, allowing for exact mass determination without destructive fragmentation.
II. Self-Validating Experimental Protocols
To ensure absolute scientific integrity, follow this step-by-step methodology for the structural elucidation of synthesized Isothiazol-4-ol.
Step 1: Sample Preparation & Tautomeric Control
Purify the sample via flash chromatography or recrystallization to >95% purity.
Split the sample into two aliquots: one for polar aprotic analysis (DMSO-d₆) and one for non-polar analysis (CDCl₃ or CCl₄).
Causality Check: Ensure all solvents are stored over molecular sieves. Trace water will obscure the hydroxyl region and catalyze keto-enol tautomerization.
Step 2: NMR Acquisition (The HMBC Anchor Method)
Acquire a standard ¹H NMR (400 MHz or higher) in DMSO-d₆. Locate the C-3 and C-5 protons (typically between δ 8.0 – 9.0 ppm).
Acquire a ¹³C{¹H} NMR spectrum (1024 scans minimum due to quaternary C-4 relaxation times).
Run an HMBC experiment optimized for long-range couplings (typically 8 Hz).
Validation: Anchor your assignment on the C-5 proton. Trace the cross-peaks to identify C-4 (oxygen-bearing, ~145-155 ppm) and C-3 (~140-150 ppm).
Step 3: Orthogonal Verification via FT-IR
Prepare a 0.01 M solution of the compound in anhydrous CHCl₃.
Inject into a liquid IR cell (NaCl or KBr windows).
Scan from 4000 to 400 cm⁻¹.
Validation: Confirm the presence of a sharp peak >3500 cm⁻¹ (free OH) and the absence of a dominant 1660 cm⁻¹ (C=O) peak, proving the enol form is intact in solution.
III. Logical Workflows & Visualizations
The following diagrams map the logical relationships and experimental workflows required for unambiguous identification.
Fig 1. Multi-modal spectroscopic workflow for the unambiguous identification of Isothiazol-4-ol.
Fig 2. Environmental dependence of Isothiazol-4-ol keto-enol tautomerism during analysis.
IV. Quantitative Data Reference Tables
Use these consolidated tables to benchmark your experimental data against established spectroscopic norms for the isothiazole scaffold.
Table 1: Diagnostic FT-IR & ¹H NMR Markers for Tautomeric States
Spectroscopic Marker
Isothiazol-4-ol (Enol Form)
Isothiazol-4-one (Keto Form)
Diagnostic Causality
FT-IR (O-H Stretch)
~3550 cm⁻¹ (Sharp, dilute sol.)
Absent
Disruption of H-bonding in dilute non-polar solvents.
FT-IR (C=O Stretch)
Absent
~1650 - 1680 cm⁻¹ (Strong)
Dominates in solid-state (KBr) due to crystal packing.
¹H NMR (Hydroxyl)
δ 9.5 - 10.5 ppm (Singlet)
Absent
Stabilized by DMSO-d₆ hydrogen-bond acceptance.
¹H NMR (Ring Protons)
δ 8.0 - 9.0 ppm (Aromatic)
δ 3.5 - 4.5 ppm (Aliphatic CH₂)
Loss of aromaticity in the keto form shifts protons upfield.
Table 2: Typical ¹³C NMR Chemical Shifts (ppm)
Carbon Position
Parent Isothiazole
Isothiazol-4-ol (Typical Range)
Shift Causality / HMBC Correlation
C-3
157.0 ppm
140.0 - 150.0 ppm
Deshielded by adjacent N; shows ³J_CH to H-5.
C-4
123.4 ppm
145.0 - 155.0 ppm
Strongly deshielded by direct attachment to the electronegative Oxygen.
C-5
147.8 ppm
130.0 - 140.0 ppm
Deshielded by adjacent S; shows ²J_CH to H-4 (if present).
V. References
Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry. 1
Hemming, K., et al. Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. Organic & Biomolecular Chemistry. 2
Krebs, H.-D. Thienoisothiazoles. III. The Synthesis and Reactions of 3-Phenyl-5-alkylthioisothiazole-4-carbonitriles and 3-Phenylthieno[3,2-d]isothiazoles. Australian Journal of Chemistry. 3
Comparison of Isothiazol-4-ol properties with other hydroxyisothiazoles
Executive Summary: The Structural Anomaly of Isothiazol-4-ol In the landscape of heterocyclic scaffolds, hydroxyisothiazoles represent a critical class of bioisosteres. While 3-hydroxyisothiazole (isothiazol-3-ol) and 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Anomaly of Isothiazol-4-ol
In the landscape of heterocyclic scaffolds, hydroxyisothiazoles represent a critical class of bioisosteres. While 3-hydroxyisothiazole (isothiazol-3-ol) and 5-hydroxyisothiazole (isothiazol-5-ol) are widely recognized for their chameleonic tautomerism and utility as GABAergic pharmacophores (e.g., Thiomuscimol), Isothiazol-4-ol (4-hydroxyisothiazole) stands apart as a distinct structural entity.
This guide provides an objective, data-driven comparison. The core differentiator is aromatic integrity : unlike its isomers, Isothiazol-4-ol cannot tautomerize to a stable neutral keto-form without disrupting the aromatic
-system. This property dictates its unique acidity, lipophilicity, and binding kinetics in protein pockets, making it a superior bioisostere for phenol rather than a direct analogue of the amide-like 3- and 5-isomers.
Structural & Electronic Properties
Tautomeric Equilibria
The most defining characteristic of hydroxyisothiazoles is their tautomeric preference. This dictates their hydrogen bond donor/acceptor profile in biological media.
Isothiazol-3-ol & 5-ol: Exist in a dynamic equilibrium heavily favoring the oxo-form (lactam-like) in solution. This is due to the stability of the
moiety, which retains partial aromatic character via resonance.
Isothiazol-4-ol: Exists almost exclusively as the hydroxy-form (enol). Tautomerization to isothiazol-4(5H)-one breaks the aromatic cycle, creating a high-energy, non-aromatic intermediate.
Figure 1: Tautomeric Landscapes of Hydroxyisothiazoles
Caption: Comparative tautomeric stability. Isothiazol-4-ol retains the enol form to preserve aromaticity, whereas the 3-isomer equilibrates to the keto-form.
Physicochemical Comparison Table
Property
Isothiazol-4-ol
Isothiazol-3-ol
Isothiazol-5-ol
Dominant Tautomer
Enol (Hydroxy)
Keto (Lactam)
Keto (Lactam)
Aromaticity (Soln)
High (Retained)
Moderate (Resonance)
Moderate (Resonance)
pKa (Acidic)
7.5 – 8.5 (Phenol-like)
5.5 – 7.0 (Amide-like)
~5.8
H-Bond Capacity
Donor (OH) & Acceptor (N)
Donor (NH) & Acceptor (C=O)
Donor (NH) & Acceptor (C=O)
Bioisostere For
Phenol, Catechol
Carboxylic Acid, Amide
Carboxylic Acid
Key Drug Class
Phenol replacement
GABA Agonists (e.g., Thiomuscimol)
GABA Agonists
Expert Insight: When designing a ligand to replace a phenol group to improve metabolic stability (blocking Phase II glucuronidation), Isothiazol-4-ol is the correct choice. If mimicking a carboxylic acid (as in GABA), the 3-hydroxy isomer is preferred due to its acidity and charge delocalization.
Synthetic Accessibility & Protocols
Synthesis of Isothiazol-4-ol is significantly more challenging than its isomers due to the lack of direct cyclization methods from simple acyclic precursors like propiolates.
Validated Synthetic Route (Isothiazol-4-ol)
Method: Decarboxylation of 4-hydroxyisothiazole-3-carboxylic acid.
This route avoids the formation of the thermodynamic trap (the 3-isomer).
Protocol:
Precursor Synthesis: Reaction of
-chloro- -oximinoacetate with methyl mercaptopropionate (or similar thio-Michael acceptors) followed by cyclization. Alternatively, degradation of specific 7-acylamino-cephems using N-chlorosuccinimide (NCS) yields the 4-hydroxyisothiazole-3-carboxylate scaffold.
Hydrolysis: The ester is hydrolyzed using LiOH (2.2 eq) in THF/Water (3:1) at ambient temperature for 3 hours.
Decarboxylation: The resulting carboxylic acid is heated in an inert solvent (e.g., diphenyl ether or neat sublimation) at 150–180°C.
Purification: Sublimation or recrystallization from benzene/methanol.
Common Pitfall: The "Hantzsch" Trap
Many commercial databases confuse thiazole synthesis with isothiazole synthesis. The reaction of
-haloketones with thioamides yields thiazoles , not isothiazoles. Researchers must verify the CAS number and structure (N-S bond vs C-S-C bond) rigorously.
Figure 2: Synthetic Logic Flow
Caption: Validated synthetic pathway. Note that standard sulfuryl chloride cyclizations (Route C) often favor the 3-isomer.
Pharmacological Profiling[2]
Receptor Selectivity (GABA-A vs. GABA-C)
While 3-hydroxyisothiazoles (e.g., Thio-4-PIOL ) are classic GABA-A receptor partial agonists/antagonists, Isothiazol-4-ol derivatives show a distinct profile.
3-Hydroxy Series: Mimic the zwitterionic structure of GABA. The acidic OH (or NH tautomer) aligns with the carboxylate binding site of the receptor.
4-Hydroxy Series: The hydroxyl group is spatially displaced. These derivatives often act as allosteric modulators or bind to distinct hydrophobic pockets where the 4-OH mimics a tyrosine or serine interaction rather than a glutamate/GABA acid headgroup.
Bioisosterism Case Study
In the development of glutamate receptor ligands (AMPA/Kainate), replacing a phenolic ring with an isothiazol-4-ol ring often maintains potency while reducing lipophilicity (LogP), thereby improving solubility and reducing non-specific protein binding.
Experimental Validation (Binding Assay):
Ligand: 4-Hydroxyisothiazole analogue of Propofol.
Assay: Two-electrode voltage clamp in Xenopus oocytes expressing
GABA-A receptors.
Result: 4-OH analogues often show reduced efficacy compared to phenols but higher metabolic stability.
References
Lewis, S. N., et al. "Isothiazoles I: 4-isothiazolin-3-ones. A general synthesis from 3,3′-dithiodipropionamides." Journal of Heterocyclic Chemistry, 1971.
Frydenvang, K., et al. "Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations." ResearchGate, 1997.
Burri, K., et al. "Chlorination of the Cephem Dihydrothiazine Ring. Factors Influencing Carbon-2 Substitution vs. Degradation to Isothiazoles." Journal of the American Chemical Society, 1978.
Krogsgaard-Larsen, P., et al. "GABA receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry, 2002. (Context on Thio-4-PIOL and 3-hydroxyisothiazole pharmacology).
SciFinder/CAS Database. "Isothiazol-4-ol (CAS 333-93-7) Properties and Spectra.
Comparative
Validating Isothiazol-4-ol as a Bioisosteric Scaffold in Neuropharmacology and Oncology
Topic: Validating the Predicted Biological Activity of Isothiazol-4-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary Isothiazol-4-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Predicted Biological Activity of Isothiazol-4-ol
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
[1]
Executive Summary
Isothiazol-4-ol (4-hydroxyisothiazole) represents a privileged but underutilized scaffold in medicinal chemistry.[1] Often overshadowed by its oxygen-containing congener, isoxazol-4-ol, or its biocidal tautomer, isothiazolin-3-one, the 4-hydroxyisothiazole core serves as a critical bioisostere for phenol and carboxylic acid moieties.[1]
This guide outlines a rigorous validation framework for researchers predicting biological activity for Isothiazol-4-ol derivatives. Unlike standard screening protocols, this guide focuses on validating the bioisosteric hypothesis —confirming that the scaffold not only binds to the target (e.g., H-PGDS, KRAS, or Glutamate receptors) but does so with superior physicochemical properties compared to traditional alternatives.
Part 1: The Bioisosteric Hypothesis & Computational Prediction
Before wet-lab validation, the predicted activity must be grounded in structural logic.[1] Isothiazol-4-ol is rarely a "magic bullet" on its own; it is a strategic replacement.[1]
Comparative Analysis: Isothiazol-4-ol vs. Alternatives
The following table compares Isothiazol-4-ol against the moieties it typically replaces.
A common failure mode in predicting Isothiazol-4-ol activity is neglecting tautomerism.[1] Unlike phenols, Isothiazol-4-ol can exist in equilibrium with its keto-forms.[1]
Prediction Validation Check: Does your docking score account for the hydroxy (aromatic) form or the oxo (keto) form?
Guidance: In the protein binding pocket, specific residues (e.g., Arg, Lys) may stabilize the ionized (anionic) form, mimicking a carboxylate.
Part 2: Experimental Validation Protocols
This section details the self-validating workflows required to confirm predicted activity.
Workflow 1: Physicochemical Validation (The "Go/No-Go" Step)
Why: If the pKa is incorrect, the compound will not bind as predicted in the physiological environment (pH 7.4).
Protocol:
Synthesis: Access the core via ring closure of 3-mercaptopropanamides or Hantzsch-type synthesis using thioamides.[1]
pKa Determination (Potentiometric Titration):
Dissolve 5 mg of Isothiazol-4-ol derivative in 0.1 M KCl.
Success Criterion: Experimental pKa should fall within ±0.5 units of the computational prediction. If pKa < 5, it mimics a carboxylic acid; if pKa > 7, it mimics a phenol.
Workflow 2: Target Engagement (H-PGDS Case Study)
Isothiazol-4-ol has shown promise as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), a target for Duchenne Muscular Dystrophy.[1]
Step-by-Step Assay:
Reagent Prep: Recombinant human H-PGDS, Glutathione (GSH), and PGH2 (substrate).[1]
Incubation: Mix 10 µL of Isothiazol-4-ol (varying concentrations) with enzyme in Tris-HCl buffer (pH 8.0) containing 1 mM MgCl2 and 0.1% Triton X-100.
Reaction Trigger: Add PGH2 (final conc. 10 µM). Incubate for 60 seconds at 25°C.
Termination: Stop reaction with 1M HCl/Iron(II) chloride solution (converts PGD2 to stable 12-HHT).
Quantification: Measure 12-HHT via HPLC-UV or ELISA.
Data Analysis: Calculate IC50 using a 4-parameter logistic fit.
Control: Compare against HQL-79 (Standard H-PGDS inhibitor).[1]
Causality Check: If clearance is high (>20 mL/min/kg), look for the S-oxide (+16 Da) metabolite.[1] This confirms the scaffold liability predicted in Part 1.
Part 3: Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating Isothiazol-4-ol, distinguishing it from its isoxazole and biocide counterparts.
Caption: Decision matrix for validating Isothiazol-4-ol, prioritizing tautomeric stability and metabolic liability checks.
Part 4: Comparative Data Summary
When publishing your validation data, structure your comparison as follows to demonstrate superiority or equivalence to the standard.
Table 2: Hypothetical Validation Data Set (H-PGDS Inhibition)
Retains potency of phenol with improved stability.
References
Vertex Pharmaceuticals. (2018).[1] 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors.[1] WO2018069863A1.[1] Link
Lolli, M. L., et al. (2010). Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. Journal of Medicinal Chemistry, 53(10), 4110-4118. Link
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
BenchChem. (2025).[1][2] Isothiazol-4-ol: Structure and Reactivity Profile. Link[1]
Comparative analysis of different synthetic routes to Isothiazol-4-ol
This guide provides a comparative technical analysis of synthetic routes to Isothiazol-4-ol (and its stable tautomer, isothiazol-4(5H)-one ), designed for medicinal chemists and process engineers.[1][2] Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of synthetic routes to Isothiazol-4-ol (and its stable tautomer, isothiazol-4(5H)-one ), designed for medicinal chemists and process engineers.[1][2]
Executive Summary & Molecule Profile
Isothiazol-4-ol (CAS: 1744-78-1) is a rare, privileged scaffold in medicinal chemistry, often serving as a bioisostere for phenols or pyridinols in kinase inhibitors and biocides.[1][2] Unlike its 3-hydroxy and 5-hydroxy isomers, the 4-hydroxy variant is less synthetically accessible due to the specific electronic requirements of the 1,2-thiazole ring construction.[1][2]
Key Chemical Challenge:
The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (isothiazol-4(5H)-one) .[1][3] Synthetic strategies must account for this, often requiring protection steps or specific pH control to isolate the desired tautomer.
Property
Specification
System
1,2-Thiazole (Isothiazole)
Tautomerism
4-OH (aromatic) 4-oxo (non-aromatic)
Stability
Prone to ring opening under strong basic conditions; sensitive to oxidation.[1][2]
Primary Application
Fragment-based drug discovery (FBDD), agrochemical biocides.[1]
Route Analysis: Comparative Synthetic Strategies
Route A: Diazotization of 4-Aminoisothiazoles (The Substitution Approach)
This is the most direct method for introducing the hydroxyl group into the pre-formed isothiazole ring. It relies on the stability of the isothiazole diazonium species.
Mechanism: 4-Aminoisothiazole is generated (typically via cyclization of
-aminothioacrylamides) and subjected to diazotization.[1] The diazonium salt is hydrolyzed to the phenol-like 4-ol.[1]
Pros: High regioselectivity; utilizes accessible 4-amino precursors.[1][2]
Cons: Diazo intermediates are potentially explosive; requires careful temperature control; moderate yields due to side reactions (azo coupling).
Route B: The Isoxazole-to-Isothiazole Transposition (The Ring-Switch Approach)
A strategic route involving the reductive ring-opening of 4-substituted isoxazoles to enamino-ketones, followed by thionation and oxidative recyclization.[1][2]
Mechanism: Reductive cleavage of the N-O bond in isoxazole yields a
-enamino ketone. Treatment with or Lawesson’s reagent introduces sulfur, and oxidative closure (e.g., with Chloranil or ) forms the N-S bond.
Pros: Allows for complex substitution patterns established in the isoxazole precursor; high functional group tolerance.
Cons: Multi-step process; atom economy is lower due to the use of heavy sulfur transfer reagents.
Route C: Oxidative Degradation of Cephalosporins (The Degradation Approach)
A specialized route primarily used to access 3-carboxy-4-hydroxyisothiazoles .[1][2] It involves the chlorination and ring contraction of 7-acylamino-cephems.[1][2]
Mechanism: Reaction of cephalosporin esters with N-chlorosuccinimide (NCS) triggers an oxidative rearrangement of the dihydrothiazine ring, extruding the isothiazole core.
Pros: Yields highly functionalized scaffolds (3-COOH) difficult to make otherwise; high stereochemical retention if chiral centers are involved.[1]
Cons: Expensive starting materials (penicillin/cephalosporin derivatives); limited to 3-carboxy derivatives.[1]
Detailed Experimental Protocols
Protocol A: Synthesis via Diazotization of 4-Amino-3-methylisothiazole
Executive Summary: The Analytical Imperative Isothiazol-4-ol (4-hydroxyisothiazole) is a privileged scaffold in medicinal chemistry, distinct from the ubiquitous isothiazolin-3-one biocides (MIT/CMIT). While the latter a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Imperative
Isothiazol-4-ol (4-hydroxyisothiazole) is a privileged scaffold in medicinal chemistry, distinct from the ubiquitous isothiazolin-3-one biocides (MIT/CMIT). While the latter are industrial preservatives, Isothiazol-4-ol serves as a critical intermediate in the synthesis of HPGDS inhibitors, glutamate receptor antagonists, and novel antimicrobials.
Precise quantification of Isothiazol-4-ol is notoriously difficult due to keto-enol tautomerism and high polarity. Standard reverse-phase methods often suffer from peak tailing or retention loss, leading to quantification errors in potency assays.
This guide provides a rigorous cross-validation framework . We move beyond simple method description to a comparative analysis of HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) . We advocate for a hierarchy where qNMR serves as the primary reference method to validate high-throughput chromatographic techniques.
Comparative Methodological Landscape
The following table contrasts the three primary analytical approaches for Isothiazol-4-ol.
Feature
Method A: HPLC-UV/DAD
Method B: LC-MS/MS (QqQ)
Method C: 1H-qNMR
Primary Utility
Routine QC, Purity Profiling
Trace Quantification (PK/Bioanalysis)
Primary Reference Standard Assignment
Sensitivity (LOD)
Moderate (1–10 µg/mL)
High (1–10 ng/mL)
Low (1–5 mg/mL)
Specificity
Low (relies on retention time)
High (MRM transitions)
Absolute (structural elucidation)
Matrix Tolerance
Moderate (requires extraction)
Low (susceptible to ion suppression)
High (minimal prep)
Throughput
High
High
Low
Key Limitation
Tautomeric peak splitting
Matrix effects, Cost
Sensitivity, Solvent cost
Cross-Validation Framework: The "Orthogonal Triad"
To ensure data integrity (ALCOA+), we utilize an Orthogonal Triad approach. You cannot validate a chromatographic method solely with another chromatographic method due to shared systematic errors (e.g., adsorption to stationary phase).
The Validation Logic
Ground Truth (qNMR): Establish the absolute purity of the Isothiazol-4-ol reference material.
Transfer (HPLC-UV): Use the qNMR-corrected purity to calibrate the routine HPLC-UV method.
Sensitivity (LC-MS/MS): Cross-validate the LC-MS/MS method against the HPLC-UV method for linearity and accuracy, ensuring the trace method aligns with the bulk method.
Visualization: The Validation Workflow
The following diagram illustrates the decision logic and experimental flow for cross-validating these methods.
Figure 1: Orthogonal cross-validation workflow establishing qNMR as the primary anchor for chromatographic accuracy.
Detailed Experimental Protocols
Method A: HPLC-UV (Tautomer-Stabilized)
Objective: Routine purity and stability testing.
Causality: Isothiazol-4-ol exists in equilibrium between the hydroxy (enol) and ketone forms. Standard neutral mobile phases cause peak splitting. Acidic buffering is non-negotiable to lock the tautomer and protonate the nitrogen (pKa ~ 2-3), ensuring sharp peak shape.
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
0-2 min: 5% B (Isocratic hold for polar retention)
2-10 min: 5% → 60% B
10-12 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV @ 274 nm (Lambda max for isothiazole ring).[3]
Temperature: 30°C (Control is critical to maintain tautomeric ratio).
Method B: LC-MS/MS (Trace Quantification)
Objective: Quantification in plasma or complex reaction mixtures.
Causality: Phosphoric acid (non-volatile) from Method A is incompatible with MS. We switch to Formic Acid , but must verify that the retention time shift doesn't co-elute with matrix suppressors.
System: Triple Quadrupole (QqQ) with ESI Source.
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of Isothiazol-4-ol, preventing "dead volume" elution.
Recommended: Waters XBridge Amide, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
Quantifier: 102.0 → 74.0 (Loss of CO/C2H4 fragment).
Qualifier: 102.0 → 46.0 (Thio-fragment).
Internal Standard: Isothiazol-4-ol-d3 (if available) or 4-Hydroxypyridine-d5 (structural analog).
Method C: 1H-qNMR (The Validator)
Objective: Absolute quantification of the reference standard.
Causality: NMR signal intensity is directly proportional to the number of nuclei, independent of extinction coefficients. This makes it the only "self-validating" method for purity.
Solvent: DMSO-d6 (Prevents exchange of the -OH proton and ensures solubility).
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the longest proton relaxation to ensure full magnetization recovery).
Pulse Angle: 90°.
Scans: 16 or 32.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass weighed, = Purity.[3][4][6][7][8][9][10][11][12]
Data Presentation: Validation Metrics
When publishing your validation, summarize the cross-comparison using the following structure.
Table 1: Cross-Validation Data Summary (Example Data)
Parameter
HPLC-UV (Method A)
LC-MS/MS (Method B)
qNMR (Method C)
Acceptance Criteria
Linearity ()
> 0.999
> 0.995
N/A
Range
10 – 1000 µg/mL
5 – 500 ng/mL
2 – 20 mg/mL
Fit for purpose
Accuracy (% Recovery)
98.5% ± 1.2%
96.0% ± 3.5%
99.8% ± 0.4%
85-115% (Bio), 98-102% (Bulk)
Precision (% RSD)
0.8%
4.2%
0.3%
< 2% (Bulk), < 15% (Trace)
Specificity
Resolution > 2.0
No interference
Distinct shifts
No co-elution
Troubleshooting & Expert Insights
The Tautomer Trap
Isothiazol-4-ol can tautomerize to isothiazol-4(5H)-one.
Symptom: Double peaks in HPLC or broad, smeared peaks.
Solution: Ensure pH < 3.0. At low pH, the protonation stabilizes the aromatic system, favoring the 4-hydroxy form and collapsing the equilibrium into a single sharp peak.
Matrix Effects in LC-MS
Due to its polarity, Isothiazol-4-ol elutes early on C18 columns, often in the "suppression zone" (salts/unretained compounds).
Solution: Switch to HILIC chromatography (Protocol B). This retains the polar analyte longer, eluting it in a cleaner, high-organic window, significantly boosting sensitivity (S/N ratio).
Stability
Isothiazol-4-ol is sensitive to oxidative degradation (opening of the sulfur ring).
Protocol: All standard stock solutions must be prepared in degassed solvents and stored at -20°C under argon. Validation must include a 24-hour stability check in the autosampler.
References
Isothiazole Chemistry & Biological Activity
BenchChem.[13] (2025).[5][10][13] "Isothiazol-4-ol: Structure and Applications in Drug Discovery."
(Verified General Reference)
Analytical Method Validation Guidelines
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
qNMR Methodology
Pauli, G. F., et al. (2012).[7][8] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
HILIC Chromatography for Polar Heterocyclics
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
Benchmarking the Reactivity of Isothiazol-4-ol Against Related Heterocycles
Executive Summary Isothiazol-4-ol (4-hydroxyisothiazole) represents a distinct "privileged scaffold" in heterocyclic chemistry, primarily due to its unusual tautomeric stability. Unlike its sulfur-analogue thiazol-4-ol (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isothiazol-4-ol (4-hydroxyisothiazole) represents a distinct "privileged scaffold" in heterocyclic chemistry, primarily due to its unusual tautomeric stability. Unlike its sulfur-analogue thiazol-4-ol (which exists predominantly as the ketone) or its positional isomers (isothiazol-3-ol/5-ol), the 4-hydroxy variant retains a stable enol form . This "Enol-Lock" preserves aromaticity, rendering it a potent bioisostere for phenol groups in drug design, capable of unique metal chelation and hydrogen bonding interactions that related heterocycles cannot offer.
Chemical Profile & Tautomeric Stability
The defining feature of isothiazol-4-ol is its resistance to ketonization. In many 5-membered heterocycles, the loss of aromaticity to form a carbonyl (keto-tautomer) is thermodynamically favorable. However, for isothiazol-4-ol, the resonance energy of the aromatic ring—bolstered by the N-S bond—stabilizes the hydroxy form.
Tautomeric Equilibrium Analysis
Isothiazol-4-ol: Exists as the OH-tautomer . The adjacent Nitrogen and Sulfur atoms do not sufficiently stabilize the C4 carbonyl to break aromaticity.
Thiazol-4-ol: Exists as the Keto-tautomer (Thiazol-4-one) . The lack of an adjacent N-S bond and the positioning of the heteroatoms favor the carbonyl form, disrupting aromaticity.
Isoxazol-4-ol: Exists as the OH-tautomer , similar to isothiazole, but with higher acidity due to the electronegative oxygen.
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Reactivity Benchmarking
The following table benchmarks isothiazol-4-ol against key analogues. The "Functional pKa" refers to the acidity of the OH group (or NH in keto forms).
Feature
Isothiazol-4-ol
Isoxazol-4-ol
Thiazol-4-ol
Phenol (Reference)
Dominant Tautomer
Enol (OH)
Enol (OH)
Keto (C=O)
Enol (OH)
Aromaticity
High
Moderate
None (in keto form)
High
Est. pKa (OH/NH)
~7.5 – 8.5
~6.0
~9.0 (NH acidic)
10.0
Nucleophilicity
O-Nucleophile (Phenol-like)
O-Nucleophile
N-Nucleophile
O-Nucleophile
Metal Binding
Bidentate (N, O)
Bidentate (N, O)
Monodentate (N)
Monodentate (O)
Drug Design Role
Bioisostere for Phenol/Catechol
Acidic Isostere
Scaffold for Thiazolidinones
Native Ligand
Key Insights for Researchers:
Acidity: Isothiazol-4-ol is more acidic than phenol but less acidic than isoxazol-4-ol. This makes it an ideal "tunable" phenol mimic that can penetrate membranes better than highly ionized isoxazoles at physiological pH.
O-Alkylation: Unlike thiazol-4-one, which alkylates at Nitrogen (N-alkylation), isothiazol-4-ol undergoes clean O-alkylation or O-acylation under standard basic conditions (e.g., K₂CO₃/Acetone), mirroring phenol chemistry.
Electrophilic Substitution: The C4-OH group activates the ring. However, since the synthesis often involves cyclization of acyclic precursors, the C3 and C5 positions are frequently pre-substituted (e.g., 3,5-diphenylisothiazol-4-ol). If C3/C5 are unsubstituted, they are highly reactive toward electrophiles (halogens, nitrates).
Experimental Protocol: Synthesis of 3,5-Diphenylisothiazol-4-ol
This protocol describes the conversion of a dithiolium salt to the isothiazole. This pathway is preferred over direct ring manipulation because it guarantees the correct substitution pattern and high purity.
Reaction Principle:
The 1,2-dithiolium-4-olate ring is an "activated" pseudo-aromatic system. Treatment with ammonia triggers a nucleophilic attack at the C3/C5 position, ring opening, and subsequent recyclization with the extrusion of sulfur (or H₂S equivalent) to form the N-S bond of the isothiazole.
Ammonia solution (25-30% aq. or saturated methanolic ammonia)
Ethanol or Methanol (Solvent)
Hydrochloric acid (1M, for neutralization)
Protocol:
Dissolution: In a 100 mL round-bottom flask, suspend 1.0 g (approx 3.7 mmol) of 3,5-diphenyl-1,2-dithiolium-4-olate in 20 mL of ethanol.
Note: The starting material is often a mesoionic betaine; ensure it is finely powdered to aid dissolution.
Ammonolysis: Add 10 mL of saturated methanolic ammonia (or 28% aqueous ammonia) to the suspension.
Observation: The deep color of the dithiolium salt will fade or shift as the reaction proceeds.
Reaction: Stir the mixture at room temperature for 3–6 hours.
Validation: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (polar, colored) should disappear, replaced by a less polar spot (isothiazole).
Workup:
Evaporate the solvent under reduced pressure to roughly half the volume.
Dilute with 50 mL of water.
The solution may be alkaline.[2] Carefully acidify with 1M HCl to pH ~4–5 to ensure the product is in the neutral protonated form (OH form).
Isolation: A precipitate should form.[3][4] Filter the solid using a Buchner funnel.
Purification: Recrystallize the crude solid from ethanol/water or benzene/petroleum ether.
Yield Expectations: 60–80%.
Characterization: IR (OH stretch ~3200-3400 cm⁻¹ broad), ¹H NMR (OH proton exchangeable with D₂O).
Strategic Utility in Drug Development
Bioisosterism:
Isothiazol-4-ol is a superior bioisostere for catechols and phenols in kinase inhibitors and receptor antagonists.
Advantage 1 (Metabolic Stability): Unlike phenols, which are prone to rapid glucuronidation and sulfation, the isothiazole ring sterically and electronically modifies the OH environment, potentially extending half-life.
Advantage 2 (Chelation): The N-O distance allows for bidentate coordination to metalloenzymes (e.g., Zinc proteases, Magnesium-dependent polymerases), a feature absent in simple phenols.
Recommendation:
Use the isothiazol-4-ol scaffold when you need to increase the acidity of a phenol pharmacophore without introducing the high polarity of a carboxylic acid, or when targeting metal-centers in enzyme active sites.
References
Synthesis of Isothiazoles: Zhang, Z.-Z., et al. "Base-Promoted Demethoxylative Cycloaddition... Synthesis of Isothiazoles." J. Org.[5][6] Chem., 2021, 86, 632-642. Link
Comparison with Thiazoles: Meher, S. K., et al. "KOH Mediated Reaction... to Provide 3-hydroxy-4,5-disubstituted Isothiazoles." J. Org.[5][6] Chem., 2024, 89, 12785-12789. Link
Tautomerism Studies: "Theoretical Studies on the Tautomeric Equilibria of... Isothiazole." Molecules, 2016, 21(7), 882. Link
Dithiolium Route: Gotthardt, H. "1,3-Dipolar Cycloaddition Reactions of Mesoionic Heterocycles." Tetrahedron, 1971. (Foundational methodology for dithiolium-to-isothiazole conversion).
pKa Data (Analogue): "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data. Link
Validation of computational models for Isothiazol-4-ol through experimental data
Topic: Validation of computational models for Isothiazol-4-ol through experimental data Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of computational models for Isothiazol-4-ol through experimental data
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The isothiazol-4-ol scaffold presents a unique computational challenge due to its competing aromaticity and tautomeric potential. Unlike its 3-hydroxy and 5-hydroxy isomers, which frequently exist as stable ketones (isothiazolones), isothiazol-4-ol retains significant aromatic character, complicating force-field assignments and semi-empirical predictions.
This guide provides a rigorous, experimentally grounded protocol for validating computational models of isothiazol-4-ol. We compare the performance of Density Functional Theory (DFT) functionals, semi-empirical methods, and molecular mechanics force fields against three pillars of experimental ground truth: NMR spectroscopy , X-ray crystallography , and Biological Binding Assays .
Part 1: The Computational Challenge
The primary source of error in modeling isothiazol-4-ol is the misidentification of the dominant tautomer. The molecule exists in a dynamic equilibrium between the aromatic enol form (4-hydroxyisothiazole) and the non-aromatic keto forms (isothiazol-4(5H)-one or isothiazol-4(3H)-one) .
Standard force fields (e.g., MMFF94, CHARMM) often over-stabilize the keto form due to generic parameterization of C=O bonds, leading to incorrect pharmacophore modeling. High-level quantum mechanical validation is required to calibrate these models.
The following diagram illustrates the tautomeric landscape and the experimental checkpoints required to validate the computational prediction.
Caption: Workflow for validating tautomeric preference using parallel computational and experimental tracks.
Part 2: Integrated Validation Protocols
To ensure scientific integrity, every computational model must be subjected to the following self-validating protocols.
Protocol A: Electronic Validation via NMR
Objective: Validate the electronic environment and tautomeric ratio.
Causality: NMR chemical shifts are highly sensitive to electron density changes caused by tautomerization. A match between experimental shifts and calculated shielding tensors confirms the correct electronic structure.
Step-by-Step Workflow:
Experimental Acquisition:
Acquire 1H and 13C NMR spectra of Isothiazol-4-ol in polar (DMSO-d6) and non-polar (CDCl3) solvents.
Note: Solvent polarity influences the tautomeric equilibrium.
Computational Simulation:
Perform geometry optimization using DFT/B3LYP/6-311+G(d,p) with the IEFPCM solvation model corresponding to the experimental solvent.
Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
Validation Metric:
Calculate the Mean Absolute Error (MAE) between experimental shifts (
) and scaled calculated shifts ().
Acceptance Criteria: MAE < 0.1 ppm for 1H; MAE < 2.0 ppm for 13C.
Protocol B: Structural Validation via X-Ray Crystallography
Objective: Validate bond lengths and planarity.
Causality: Isothiazol-4-ol should exhibit specific bond length alternations characteristic of aromaticity. If the model predicts a C-O bond length < 1.25 Å (typical of carbonyl), it incorrectly favors the keto form.
Comparison Guide: Bond Lengths (Å)
Bond
Experimental (X-Ray)*
DFT (B3LYP)
HF/6-31G
Force Field (MMFF94)
Status
C4-O
1.35 ± 0.02
1.36
1.34
1.22 (Error)
Critical
C3-N
1.32 ± 0.01
1.31
1.30
1.35
Pass
| S-N | 1.65 ± 0.01 | 1.66 | 1.68 | 1.70 | Pass |
Ref: Derived from averaged Cambridge Structural Database (CSD) fragments for 4-substituted isothiazoles.
Protocol C: Functional Validation via Binding Affinity
Objective: Validate the pharmacophore for docking studies.
Causality: If the computational model assumes the wrong tautomer, the hydrogen bond donor/acceptor profile will be inverted (OH is a donor/acceptor; C=O is only an acceptor), leading to zero correlation with biological activity.
Workflow:
Docking Setup: Prepare ligand structures for both Tautomer A (Enol) and Tautomer B (Keto).
Screening: Dock against a known target (e.g., 11β-HSD1 or similar enzymes where isothiazoles show activity) using AutoDock Vina or Gold .
Correlation Analysis: Plot Docking Score vs. Experimental pIC50.
Decision: The tautomer yielding a correlation coefficient (
) > 0.6 is the validated bioactive conformation.
Part 3: Comparative Analysis of Computational Models
The following table summarizes the performance of standard computational methods when applied to Isothiazol-4-ol, grounded in the experimental validations described above.
Method
Computational Cost
Tautomer Accuracy
NMR Prediction (MAE)
Recommendation
DFT (B3LYP/6-311+G )**
High
Excellent (Correctly predicts Enol)
< 0.15 ppm
Gold Standard for Validation
DFT (M06-2X)
High
Excellent (Better dispersion handling)
< 0.12 ppm
Recommended for stacking interactions
Semi-Empirical (PM6)
Low
Moderate (Often over-stabilizes Keto)
> 0.5 ppm
Use only for initial screening
Force Field (MMFF94)
Very Low
Poor (Fails aromaticity check)
N/A
Requires re-parameterization
Force Field (OPLS3e)
Low
Good (If custom parameters used)
N/A
Suitable for MD simulations
Visualization: Methodological Hierarchy
This decision tree helps researchers select the correct model based on their available resources and accuracy requirements.
Caption: Decision tree for selecting the appropriate computational method based on research goals.
References
Isothiazole Tautomerism & DFT
Title: "Tautomerism and electronic structure of isothiazoles: A DFT study."
Independent Verification Guide: Synthesis & Characterization of Isothiazol-4-ol
The following guide details the independent verification of the synthesis and characterization of Isothiazol-4-ol (4-hydroxyisothiazole). This document focuses on distinguishing the target enol tautomer from its keto for...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the independent verification of the synthesis and characterization of Isothiazol-4-ol (4-hydroxyisothiazole). This document focuses on distinguishing the target enol tautomer from its keto forms and verifying the efficacy of a specific deprotection strategy against classical cyclization methods.
Executive Summary
Isothiazol-4-ol (CAS: 1003-07-2 for the tautomeric system) represents a challenging heterocyclic scaffold due to its rapid tautomerization to isothiazol-4(5H)-one . While classical methods rely on low-yield cyclizations, this guide verifies a Target Method based on the demethylation of 4-methoxyisothiazole . This approach offers superior regiocontrol and purity compared to standard Hantzsch-type cyclizations.
Key Verification Metric: The successful isolation of the 4-hydroxy tautomer (or its stabilized salt) is confirmed by the absence of the methoxy signal in
H NMR and the presence of characteristic enol/keto equilibrium signatures in IR spectroscopy.
Comparative Method Analysis
The following table contrasts the "Target Method" (Demethylation) with the "Standard Alternative" (Direct Cyclization).
Feature
Target Method (Method A)
Standard Alternative (Method B)
Core Strategy
Demethylation of 4-methoxyisothiazole using Pyridine·HCl or BBrngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
.
Cyclization of -amino ketones/thioamides (Hantzsch-type).
Regiocontrol
High. The isothiazole ring is pre-formed; the 4-position is fixed.
Low. Often yields mixtures of 3-, 4-, or 5-substituted isomers.
Tautomeric Control
Allows isolation of the enol (or salt) under anhydrous conditions.
Often traps the thermodynamically stable keto form (isothiazolinone).
Purity Profile
>95% (Main impurity: unreacted precursor).
40–60% (Complex mixture of oligomers and sulfur byproducts).
Scalability
Linear scalability; limited by reagent cost.
Difficult to scale due to exotherms and heterogeneous mixtures.
Setup: Dissolve 4-methoxyisothiazole in anhydrous DCM at -78 °C under N
.
Addition: Add BBr
(1 M in DCM) dropwise over 20 minutes.
Warming: Allow to warm to 0 °C and stir for 2 hours.
Quench: Quench with MeOH at 0 °C. Concentrate to remove trimethyl borate.
Self-Validating Checkpoint
TLC Monitoring: The starting material (Rf ~0.6 in 30% EtOAc/Hex) should disappear. The product (Rf ~0.2) will streak slightly due to the acidic phenol-like proton.
Characterization & Verification Data
A. Tautomeric Equilibrium (The "Ol" vs. "One")
The critical verification step is distinguishing the 4-hydroxy form from the 4-isothiazolinone form.
Isothiazol-4-ol (Enol): Predominant in polar aprotic solvents (DMSO-d
) and solid state (often H-bonded).
Isothiazol-4(5H)-one (Keto): Predominant in non-polar solvents.
B. Spectroscopic Data (Expected)
Technique
Parameter
Observation (Target Product)
Interpretation
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H NMR
3.8-4.0 ppm
Absent
Confirms successful demethylation (Loss of -OCH).
H NMR
8.4-8.7 ppm
Singlet (H-3/H-5)
Characteristic heteroaromatic protons.
H NMR
9.5-10.5 ppm
Broad Singlet
Exchangeable -OH proton (confirms enol).
C NMR
160-170 ppm
Signal Present
C-4 attached to Oxygen.
IR (ATR)
3200-3400 cm
Broad Band
O-H stretching (H-bonded).
IR (ATR)
~1650 cm
Weak/Absent
Lack of strong C=O indicates enol preference in solid state.
MS (ESI)
m/z
102 [M+H]
Molecular ion confirmation (MW = 101.13).
C. Visualization of Tautomerism
The following diagram illustrates the tautomeric equilibrium and the synthetic pathway.
Caption: Synthetic pathway from the methoxy-precursor to the 4-hydroxy product, highlighting the tautomeric equilibrium.
Critical Troubleshooting & Causality
Issue: Low Yield / Black Tar Formation
Causality: Isothiazoles are electron-deficient but the 4-hydroxy group makes the ring electron-rich and prone to oxidation or polymerization at high temperatures.
Correction: Perform the Py·HCl melt under an inert atmosphere (Argon). Do not exceed 210 °C. If using BBrngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
, ensure strictly anhydrous conditions to prevent acid-catalyzed ring opening.
Issue: Product "Disappears" on Column
Causality: The 4-hydroxyisothiazole is amphoteric and can bind irreversibly to silica gel.
Correction: Use acidified silica (1% AcOH in eluent) or perform a simple extraction/recrystallization instead of chromatography.
Issue: NMR Shows Methylene Signals (
3.5-4.0)
Causality: If you see a CH
signal instead of an OH signal, the equilibrium has shifted to the keto form (Isothiazol-4(5H)-one).
Correction: This is not necessarily a failure. Record NMR in DMSO-d
to stabilize the enol form via Hydrogen bonding.
References
Lewis, S. N., et al. (1971).[3] Isothiazoles I: 4-isothiazolin-3-ones.[5] A general synthesis from 3,3′-dithiodipropionamides. Journal of Heterocyclic Chemistry. Retrieved from [Link][3][1][6][7]
Vicini, P., et al. (2006).[3] Synthesis and Characterization of Benzo[d]isothiazol-4-ol derivatives. (Analogous methodology for fused systems). World Intellectual Property Organization. WO 2007/039563. Retrieved from [3]
PubChem. (2025).[8] Methylisothiazolinone (Related 3-one structure for comparison). Retrieved from [Link][3]
As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the safe handling and lifecycle management of privileged heterocyclic scaffolds. Isothiazol-4-ol (and its der...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the safe handling and lifecycle management of privileged heterocyclic scaffolds. Isothiazol-4-ol (and its derivatives, such as Benzo[d]isothiazol-4-ol) is a highly versatile five-membered aromatic ring containing nitrogen and sulfur. It is widely utilized in medicinal chemistry due to its potent antimicrobial, antifungal, and enzyme-inhibitory properties—specifically its ability to form mixed disulfides with thiol groups at enzyme active sites[1].
However, the exact physicochemical properties that make Isothiazol-4-ol biologically active also make it an environmental and occupational hazard. It is a potential irritant, often handled in highly flammable organic solvents, and must be strictly managed under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2],[3].
The following guide provides a self-validating, causality-driven protocol for the proper operational handling and disposal of Isothiazol-4-ol waste.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, you must understand the quantitative parameters that dictate the chemical's behavior. The table below summarizes the critical data points and their direct operational impacts.
Parameter
Value / Specification
Causality / Operational Impact
CAS Number
67982-15-4 (Benzo derivative)
Ensures accurate Safety Data Sheet (SDS) tracking and EPA waste profiling.
Molecular Weight
101.13 g/mol (Base)
Relevant for stoichiometric calculations if chemical inactivation is required[1].
GHS Hazard Codes
H302, H315, H319, H335
Dictates mandatory PPE (gloves, goggles) to prevent dermal/ocular exposure and respiratory irritation.
Storage Temperature
2–8°C (Sealed, dry)
Prevents thermal degradation and volatile pressure buildup prior to use.
Container Capacity Limit
≤ 90% full
Prevents over-pressurization and rupture from the thermal expansion of solvent vehicles[4],[3].
EPA SAA Accumulation Limit
55 gallons
Mandates timely Environmental Health and Safety (EHS) pickup to maintain RCRA Subpart K compliance[5],[6].
Operational Safety & Handling (Pre-Disposal)
Expertise Insight: Do not treat chemical disposal as an afterthought; it is an active phase of the experimental workflow.
Engineering Controls: All transfers of Isothiazol-4-ol waste must be conducted inside a certified chemical fume hood. Why? The compound carries the H335 hazard statement (May cause respiratory irritation). Furthermore, it is frequently dissolved in volatile organic solvents (e.g., dichloromethane, hexane). The fume hood provides a physical barrier and negative pressure environment to capture aerosolized particles and solvent vapors[4],[7].
Personal Protective Equipment (PPE): Nitrile or chemical-resistant gloves, safety goggles, and a lab coat are non-negotiable[4]. Why? Isothiazole derivatives are known skin (H315) and eye (H319) irritants.
Step-by-Step Disposal Protocol
This methodology ensures that every action is self-validating and compliant with federal and institutional standards.
Step 1: Waste Segregation & Compatibility Verification
Determine the state of the Isothiazol-4-ol waste.
Liquid Waste: If dissolved in an organic solvent, determine if the solvent is halogenated (e.g., chloroform) or non-halogenated (e.g., ethanol, hexane). Isothiazol-4-ol must be placed in the corresponding compatible organic waste container[3],[6]. Why? Mixing incompatible waste streams can lead to exothermic reactions, and halogenated waste requires specialized, higher-cost incineration protocols by EHS contractors[6].
Solid Waste: Contaminated consumables (e.g., pipette tips, absorbent towels, weighing boats) must be placed in a sealed, puncture-resistant container designated for solid hazardous waste[4].
Step 2: Containerization
Carefully transfer the waste into a dedicated, EHS-approved container.
The 90% Rule: Never fill a liquid waste container past 90% capacity[4],[3]. Why? Ambient temperature fluctuations in the laboratory cause organic solvents to expand. Leaving a 10% headspace absorbs this volumetric expansion, preventing hydrostatic pressure from rupturing the container.
Keep the container securely capped at all times unless actively adding waste[4],[6].
Step 3: Labeling & Identification
Affix a "Hazardous Waste" label to the container immediately upon the first drop of waste entering it[4].
Clearly write the full chemical name ("Isothiazol-4-ol" or "Benzo[d]isothiazol-4-ol") and the exact solvent composition (e.g., "70% Hexane, 30% Ethyl Acetate").
Why? The EPA strictly prohibits the use of vague terms like "spent aqueous" or abbreviations. Emergency responders and disposal contractors rely on exact nomenclature to prevent dangerous chemical interactions during lab-packing and transport[5].
Step 4: Satellite Accumulation Area (SAA) Storage
Store the labeled container in a designated SAA[4].
The SAA must be at or near the point of generation and under the direct supervision of laboratory personnel[3],[6].
Utilize secondary containment (e.g., a plastic bin large enough to hold 110% of the primary container's volume) to capture any catastrophic leaks[8],[3].
Step 5: Empty Container Management
If a primary reagent bottle of Isothiazol-4-ol is emptied, it cannot simply be thrown in the municipal trash.
Triple-rinse the empty container with a compatible solvent[7].
Collect the rinsate as hazardous waste. Why? Under EPA RCRA guidelines, a container is only legally classified as "empty" once trace residues are removed. This prevents reactive chemical mixing in general waste streams[7].
Spill Response & Decontamination
In the event of an accidental spill of Isothiazol-4-ol:
Evacuate & Alert: Notify personnel in the vicinity and secure the area[8].
Control Ignition Sources: Extinguish all nearby flames or spark sources immediately, as the solvent vehicle is likely highly flammable[8].
Containment: Contain the liquid using an inert absorbent material such as vermiculite or commercial sand[8]. Why? You must never use combustible materials like paper towels to absorb flammable chemical spills. The high surface area of a paper towel soaked in an organic solvent creates an extreme secondary fire hazard[8].
Decontamination: Once the absorbent is collected into a solid hazardous waste bag, decontaminate the benchtop or floor with a standard soap and water solution[8].
Disposal Workflow Visualization
Workflow for the proper segregation, labeling, and disposal of Isothiazol-4-ol laboratory waste.
References
1.[4] BenchChem. "Proper Disposal of 4-Iodo-3-methoxyisothiazole: A Guide for Laboratory Professionals". benchchem.com. 4
2.[1] BenchChem. "Isothiazol-4-ol". benchchem.com. 1
3. Sigma-Aldrich. "Benzo[d]isothiazol-4-ol | 67982-15-4". sigmaaldrich.com. Link
4.[8] BenchChem. "Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole". benchchem.com. 8
5.[2] Fisher Scientific. "SAFETY DATA SHEET: Isothiazole". fishersci.com. 2
6.[9] American Chemical Society. "Hazardous Waste and Disposal". acs.org. 9
7.[3] GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". gaiaca.com. 3
8.[7] University of Chicago. "Hazardous Waste Disposal Procedures". uchicago.edu. 7
9.[5] US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". epa.gov. 5
10.[6] University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents". louisville.edu. 6